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Core Science & Biosynthesis

Foundational

The Hydroxy-Amine Scaffold: A Technical Guide to Benzyl 2-hydroxypropylcarbamate

Topic: Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers Executive Summary In the architecture of modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

In the architecture of modern drug discovery, Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) serves as a critical "masked" building block. Functionally, it is the


-benzyloxycarbonyl (Cbz) protected form of 1-amino-2-propanol. This compound bridges the gap between simple amino alcohols and complex peptidomimetics.

Its utility is threefold:

  • Protection: It provides a stable amine protecting group (Cbz) orthogonal to Boc and Fmoc, essential for multi-step peptide synthesis.

  • Chiral Auxiliary Precursor: When synthesized from enantiopure amino alcohols, it introduces defined stereocenters (

    
     or 
    
    
    
    ) into drug candidates, particularly for hydroxyethylamine isosteres found in protease inhibitors.
  • Prodrug Moiety: Recent applications highlight its role in modulating the physicochemical properties of carboxylic acid drugs (e.g., Sobetirome) to enhance Blood-Brain Barrier (BBB) penetration.

This guide details the synthesis, characterization, and application of CAS 65935-10-6, moving beyond basic properties to explore its mechanistic role in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
CAS Number 65935-10-6
IUPAC Name Benzyl (2-hydroxypropyl)carbamate
Synonyms N-Cbz-1-amino-2-propanol; (2-Hydroxypropyl)carbamic acid benzyl ester
Molecular Formula

Molecular Weight 209.24 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/enantiomer)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa ~12 (hydroxyl group), Amine is protected (non-basic)

Synthesis & Manufacturing Protocol

Role: Senior Process Chemist

The synthesis of Benzyl 2-hydroxypropylcarbamate follows a classic Schotten-Baumann reaction . The choice of base and solvent control is critical to prevent


-acylation (formation of the carbonate) and ensure 

-selectivity.
Reaction Mechanism

The nucleophilic amine of 1-amino-2-propanol attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl). The base neutralizes the generated HCl, driving the equilibrium forward.

Optimized Laboratory Protocol (100 mmol Scale)

Reagents:

  • 1-Amino-2-propanol (Isopropanolamine): 7.51 g (100 mmol)

  • Benzyl Chloroformate (Cbz-Cl): 17.1 g (100 mmol)

  • Sodium Carbonate (

    
    ): 12.7 g (120 mmol) or NaOH (2N solution)
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 1-amino-2-propanol in 100 mL of water containing

    
    . Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve Cbz-Cl in 100 mL of DCM. Add this solution dropwise to the aqueous amine solution over 30 minutes with vigorous stirring. Critical: Maintain temperature <5°C to minimize hydrolysis of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Wash: Combine organic layers and wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to remove acidic byproducts), and brine.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Self-Validating Check:

  • Yield: Expected >85%.

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR Validation: Look for the disappearance of the amine protons and the appearance of the benzyl methylene singlet (~5.1 ppm) and aromatic protons (7.3-7.4 ppm).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the divergent applications of the scaffold in drug design.

G Start 1-Amino-2-propanol (Precursor) Product Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) Start->Product Schotten-Baumann (NaOH/DCM, 0°C) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product App1 Prodrug Synthesis (e.g., Sobetirome) Product->App1 Esterification (Carboxylic Acid Drug) App2 Peptidomimetics (Protease Inhibitors) Product->App2 Oxidation to Aldehyde/Ketone

Figure 1: Synthesis of Benzyl 2-hydroxypropylcarbamate and its downstream utilization in prodrug design and peptidomimetic synthesis.

Applications in Drug Development[5]

Prodrug Strategy: The "Trojan Horse" Approach

One of the most sophisticated uses of CAS 65935-10-6 is in the design of ethanolamine-based prodrugs .

  • Case Study (Sobetirome): Sobetirome is a thyroid hormone receptor agonist. To increase its CNS distribution, researchers synthesized ester prodrugs using

    
    -Cbz-protected amino alcohols.
    
  • Mechanism: The carboxylic acid of the drug is esterified with the hydroxyl group of Benzyl 2-hydroxypropylcarbamate.

    • The Cbz group masks the amine, increasing lipophilicity (LogP).

    • Once the prodrug crosses the Blood-Brain Barrier (BBB), endogenous esterases cleave the ester bond, releasing the active drug and the inert linker.

    • Citation: This strategy has been documented in creating CNS-penetrant prodrugs where the Cbz-amino alcohol acts as a temporary lipophilic carrier [1].

Peptidomimetics & Protease Inhibitors

The 2-hydroxypropylamine core is a structural isostere of the transition state in peptide bond hydrolysis.

  • Warhead Precursor: The hydroxyl group can be oxidized to an aldehyde or ketone (after appropriate protection manipulation) to form reversible covalent inhibitors of serine/cysteine proteases (e.g., SARS-CoV-2 Mpro inhibitors or HIV protease inhibitors like Amprenavir analogs) [2].

  • Chirality: Using enantiopure (S)-1-amino-2-propanol yields the (S)-isomer of CAS 65935-10-6, which is often required to match the stereochemistry of the target enzyme's binding pocket.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are mandatory:

TestMethodAcceptance Criteria
Identification 1H NMR (CDCl3)Confirms Benzyl (5.1 ppm) and Propyl backbone
Purity HPLC (C18, ACN/Water)> 98.0% Area
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 99% ee (if stereospecific)
Residual Solvents GC-HeadspaceDCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (E-E-A-T)

  • Hazards: While the carbamate itself is relatively stable, it is an irritant. The synthesis involves Benzyl Chloroformate , which is a lachrymator and corrosive.[2]

  • Storage: Store at 2-8°C. The compound is stable but hygroscopic.

  • Disposal: Incineration in a chemical waste facility. Avoid release into drains.

References

  • Ferrara, S. J., et al. (2017). "Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration." ACS Chemical Neuroscience, 8(10), 2180-2188.

  • Ghosh, A. K., et al. (2007). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a Novel Bis-Tetrahydrofuran Derivative." Journal of Medicinal Chemistry, 50(10), 2316-2320. (Contextual reference for hydroxyethylamine isosteres).

  • Organic Syntheses. (1951). "Benzyl Carbamate."[3][4][5][6][7][8] Organic Syntheses, Coll.[4] Vol. 4, p.788.[4] (Foundational chemistry for Cbz protection).

  • PubChem. (n.d.). "Benzyl (2-hydroxypropyl)carbamate - Compound Summary." National Center for Biotechnology Information.

Sources

Exploratory

Technical Guide: Cbz-Protected 1-Amino-2-Propanol

Structure, Synthesis, and Applications in Drug Development Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Abstract Benzyl (2-hydroxypropyl)carbamate, commonly referred to as Cbz-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Drug Development

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Abstract

Benzyl (2-hydroxypropyl)carbamate, commonly referred to as Cbz-protected 1-amino-2-propanol, is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Its structural core—an amino alcohol protected by a carbobenzyloxy (Cbz) group—offers a unique balance of stability and reactivity. This guide provides a comprehensive technical analysis of its chemical identity, a validated synthesis protocol focusing on regioselectivity, and its role as a scaffold in modern drug discovery.

Chemical Identity & Structural Properties[1][2][3][4]

The compound consists of a 1-amino-2-propanol core where the amine is masked by a Cbz group. This protecting group is chosen for its stability against basic conditions and its facile removal via catalytic hydrogenolysis (


) or strong acid (HBr/AcOH), making it orthogonal to Boc and Fmoc strategies in complex synthesis.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Benzyl (2-hydroxypropyl)carbamate
Common Name N-Cbz-1-amino-2-propanol
CAS Number 65935-10-6 (Racemic) (R)-Isomer: Derived from CAS 2799-16-8(S)-Isomer: Derived from CAS 2799-17-9
Molecular Formula

Molecular Weight 209.24 g/mol
Chirality Contains one stereocenter at C2.[1][2][3] Available as (R), (S), or racemate.[3]
Physical State Viscous oil or low-melting solid (depending on purity/enantiomer).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Limited solubility in water.[4][5][6]
Synthesis Strategy & Regioselectivity

The primary challenge in synthesizing N-Cbz-1-amino-2-propanol is regioselectivity . The starting material contains two nucleophiles: a primary amine and a secondary alcohol. While the amine is more nucleophilic, O-acylation can occur as a side reaction if the pH is too high or if the acylating agent is in large excess.

The Schotten-Baumann Approach

The preferred method utilizes Schotten-Baumann conditions (aqueous base/organic solvent biphasic system). By maintaining the pH between 8 and 10, the amine remains unprotonated (nucleophilic) while the hydroxyl group remains neutral (less nucleophilic), ensuring selective N-protection.

Diagram 1: Synthesis Reaction Scheme

The following diagram illustrates the selective N-protection pathway.

Synthesis_Pathway Start 1-Amino-2-propanol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Base Base (NaOH/Na2CO3) pH 8-10 Base->Intermediate HCl Scavenging Product N-Cbz-1-amino-2-propanol (Target) Intermediate->Product -Cl⁻ SideProduct O-acylated byproduct (Minor) Intermediate->SideProduct If pH > 11 (O-attack)

Caption: Selective N-acylation mechanism under controlled pH conditions preventing O-acylation.

Detailed Protocol
  • Preparation: Dissolve 1-amino-2-propanol (1.0 equiv) in water/THF (1:1 v/v).

  • Base Addition: Add

    
     or NaOH (1.2 equiv) to adjust pH to ~9. Cool to 0°C.[7][8]
    
  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.05 equiv) dropwise over 30 minutes. Crucial: Maintain temperature <5°C to suppress O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Amine spot (ninhydrin active) should disappear.

Workup & Purification Workflow

Achieving pharmaceutical-grade purity requires removing the benzyl chloride byproduct and any traces of O-acylated impurities.

Diagram 2: Purification Flowchart

Workup_Flow RxnMix Reaction Mixture (Biphasic) Sep Phase Separation RxnMix->Sep OrgLayer Organic Layer (Product + Cbz-Cl) Sep->OrgLayer AqLayer Aqueous Layer (Salts) Sep->AqLayer Wash1 Acid Wash (1M HCl) Removes unreacted amine OrgLayer->Wash1 Wash2 Base Wash (NaHCO3) Removes acidic impurities Wash1->Wash2 Dry Drying (MgSO4) & Conc. Wash2->Dry Crude Crude Oil Dry->Crude Purification Column Chromatography (SiO2, Hex/EtOAc) Crude->Purification Final Pure N-Cbz-Amino Alcohol Purification->Final

Caption: Step-by-step downstream processing to isolate high-purity Cbz-protected amino alcohol.

Analytical Characterization

Validation of the structure relies heavily on NMR spectroscopy to confirm the integrity of the carbamate linkage and the presence of the free hydroxyl group.

Table 2: Expected

NMR Data (in

)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Aromatic (Ph) 7.30 – 7.40Multiplet (5H)Benzyl ring protons (Cbz group).
Benzylic

5.10Singlet (2H)

characteristic peak.
NH (Carbamate) ~5.0 – 5.5Broad SingletExchangeable proton; confirms N-protection.
CH (C2-H) 3.85 – 3.95Multiplet (1H)Proton on the chiral center (alpha to OH).

(C1-H)
3.05 – 3.30Multiplet (2H)Protons alpha to the Nitrogen.
Methyl (

)
1.15Doublet (3H)Terminal methyl group (

).

Mass Spectrometry (ESI):

  • Expected Mass:

    
    
    
  • Fragment:

    
     m/z (Tropylium ion, characteristic of benzyl groups).
    
Applications in Drug Development[2][7][10]
1. HIV Protease Inhibitors

The 1-amino-2-propanol scaffold mimics the transition state of peptide bond hydrolysis. Cbz-protected derivatives serve as intermediates for drugs like Amprenavir and Darunavir . The hydroxyl group is critical for hydrogen bonding with the catalytic aspartic acid residues in the protease active site.

2. Precursor to Chiral Oxazolidinones

Cyclization of N-Cbz-1-amino-2-propanol (using bases like NaH) yields chiral oxazolidinones. These are structurally related to the antibiotic Linezolid and are also used as Evans auxiliaries for asymmetric synthesis.

3. Peptide Synthesis

Used as a C-terminal alcohol or a non-canonical amino acid building block to introduce hydroxyalkyl side chains, enhancing the metabolic stability of peptide therapeutics.

References
  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65935-10-6, Benzyl (2-hydroxypropyl)carbamate. Retrieved from [Link]

    • NIST Chemistry WebBook.[9] 2-Propanol, 1-amino- (CAS 78-96-6).[9][3][10] Retrieved from [Link]

  • Synthesis Protocols

    • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection mechanisms).
    • Organic Chemistry Portal. Cbz-Protected Amino Groups.[1][11] Retrieved from [Link]

  • Drug Development Applications

    • Ghosh, A. K., et al. (2004).[12] Stereoselective Photochemical 1,3-Dioxolane Addition... Synthesis of Ligand for HIV Protease Inhibitor UIC-94017 (Darunavir).[1] Journal of Organic Chemistry. Retrieved from [Link]

    • European Medicines Agency. Darunavir Assessment Report (Chemical Structure Confirmation). Retrieved from [Link]

Sources

Foundational

Synonyms for carbamic acid (2-hydroxypropyl) phenylmethyl ester

CAS 65935-10-6 | Synonyms, Synthesis, and Application in Drug Design [1][2] Part 1: Executive Summary & Chemical Identity[1][2] Benzyl (2-hydroxypropyl)carbamate (CAS 65935-10-6) is a specialized organic intermediate pri...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 65935-10-6 | Synonyms, Synthesis, and Application in Drug Design [1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

Benzyl (2-hydroxypropyl)carbamate (CAS 65935-10-6) is a specialized organic intermediate primarily utilized in the synthesis of peptidomimetics and prodrugs.[1][2] Chemically, it represents the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-benzyloxycarbonyl (Cbz/Z) protected form of 1-amino-2-propanol (isopropanolamine).[2]

Its significance in drug development lies in its dual functionality:

  • Chiral Building Block: It serves as a scaffold for introducing the (2-hydroxypropyl)amine motif found in various protease inhibitors and adrenergic blockers.[1][2]

  • Prodrug Promoiety: Recent research highlights its utility in enhancing the blood-brain barrier (BBB) permeability of polar drugs by masking amino groups, as demonstrated in thyromimetic agents like sobetirome [1].[1][2]

Core Chemical Data
PropertySpecification
CAS Number 65935-10-6
IUPAC Name Phenylmethyl (2-hydroxypropyl)carbamate
Molecular Formula

Molecular Weight 209.24 g/mol
Physical State Viscous oil or low-melting solid (racemic); White solid (enantiopure)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Nomenclature & Synonyms[1][2][7]

In technical literature, this compound is referenced by varying nomenclatures depending on the context (synthetic organic chemistry vs. regulatory filing). The following hierarchy clarifies these synonyms to prevent confusion with structurally similar antiretrovirals (e.g., Amprenavir intermediates).

Synonym Hierarchy Diagram

The following diagram maps the linguistic relationships between the systematic and common names.

Synonyms Root Structure: C6H5-CH2-O-CO-NH-CH2-CH(OH)-CH3 IUPAC IUPAC / Systematic Root->IUPAC Common Common / Trivial Root->Common Abbr Abbreviations & Codes Root->Abbr I1 Carbamic acid, (2-hydroxypropyl)-, phenylmethyl ester IUPAC->I1 I2 Phenylmethyl (2-hydroxypropyl)carbamate IUPAC->I2 I3 Benzyl N-(2-hydroxypropyl)carbamate IUPAC->I3 C1 N-Cbz-1-amino-2-propanol Common->C1 C2 N-Benzyloxycarbonyl-isopropanolamine Common->C2 C3 1-(Benzyloxycarbonylamino)-2-propanol Common->C3 A1 Cbz-NH-CH2-CH(OH)-Me Abbr->A1 A2 Z-Amino-2-propanol Abbr->A2

Caption: Hierarchical classification of synonyms for CAS 65935-10-6.

Detailed Synonym List
  • Systematic (CAS/IUPAC): Carbamic acid, (2-hydroxypropyl)-, phenylmethyl ester.[1][2]

    • Note: This is the inverted index name used in CAS databases.[1][2]

  • Synthetic Chemistry (Preferred):

    
    -Cbz-1-amino-2-propanol .
    
    • Usage: Most common in laboratory notebooks as it denotes the protecting group (Cbz) and the backbone (amino propanol).[1][2]

  • Alternative Systematic: Benzyl (2-hydroxypropyl)carbamate.[1][2][3][4][5][6]

  • Inverted Format: (2-Hydroxypropyl)carbamic acid benzyl ester.[1][2][3]

Part 3: Synthesis Protocol

The synthesis of CAS 65935-10-6 is a standard protection step using Schotten-Baumann conditions.[1][2] This protocol ensures high yield and prevents O-acylation of the secondary alcohol.[1][2]

Reaction Pathway

The reaction involves the nucleophilic attack of the primary amine of 1-amino-2-propanol onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl), buffered by a base to scavenge the liberated HCl.[1][2]

Synthesis R1 1-Amino-2-propanol (Isopropanolamine) Cond Base (NaHCO3 or NaOH) Solvent (THF/H2O or DCM) 0°C -> RT R1->Cond R2 Benzyl Chloroformate (Cbz-Cl) R2->Cond Prod Benzyl (2-hydroxypropyl)carbamate (CAS 65935-10-6) Cond->Prod Nucleophilic Substitution (-HCl)

Caption: Synthetic pathway for N-Cbz protection of 1-amino-2-propanol.

Step-by-Step Methodology

Reagents:

  • 1-Amino-2-propanol (1.0 eq)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)[1][2]

  • Sodium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) (2.0 eq)[2]
    
  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system) or THF.[1][2]

Procedure:

  • Preparation: Dissolve 1-amino-2-propanol (e.g., 10 mmol) in water/THF (20 mL) containing

    
     (20 mmol). Cool the solution to 0°C in an ice bath.
    
  • Addition: Dropwise add Benzyl chloroformate (10.5 mmol) over 30 minutes. The slow addition prevents exotherms and minimizes bis-acylation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Thin Layer Chromatography) or LC-MS.[1][2]

  • Workup:

    • Evaporate THF (if used).[1][2]

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[1][2]

    • Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      , and brine.[2]
      
  • Purification: Dry over ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. The product typically presents as a clear, viscous oil.[2] If solidification is required, triturating with hexanes/ether may induce crystallization.[1][2]
    

Critical Quality Attribute (CQA): Ensure the O-acylated impurity is <0.5%. The primary amine is significantly more nucleophilic than the secondary alcohol, but excess Cbz-Cl or high temperatures can lead to carbonate formation at the hydroxyl position.[1][2]

Part 4: Applications in Drug Development[1][2]

Prodrug Design (CNS Targeting)

Recent studies, such as those involving Sobetirome (a thyroid hormone receptor agonist), utilize the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


-Cbz-1-amino-2-propanol motif as a "promoiety."[2]
  • Mechanism: The polar drug is esterified with the hydroxyl group of the carbamate.[1][2]

  • Effect: The Cbz group masks the polarity, facilitating transport across the Blood-Brain Barrier (BBB).[1][2] Once inside the CNS, endogenous esterases cleave the ester, releasing the active drug [1].[1][2]

Chiral Intermediate for Protease Inhibitors

While not to be confused with the final API, this molecule is a structural fragment often used in the synthesis of HIV protease inhibitors (e.g., Amprenavir analogs).[1][2]

  • Stereochemistry: The (S)-enantiomer of 1-amino-2-propanol is often required.[1][2] The Cbz-protected form allows for the purification and handling of this chiral center before coupling to the sulfonamide or furan rings characteristic of the "navir" class drugs [2].[1][2]

References

  • Ferrara, S. J., et al. (2017).[1][2] "Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration." Journal of Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., et al. (2006).[1][2] "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for hydroxyethylamine isosteres).

  • PubChem Database. (n.d.).[1][2] "Compound Summary: Benzyl (2-hydroxypropyl)carbamate (CAS 65935-10-6)."[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to the Differentiation of Benzyl 2-Hydroxypropylcarbamate and its 3-Hydroxy Isomer

Abstract This technical guide provides a comprehensive analysis of the key differences between two important carbamate isomers: benzyl 2-hydroxypropylcarbamate and benzyl 3-hydroxypropylcarbamate. Aimed at researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key differences between two important carbamate isomers: benzyl 2-hydroxypropylcarbamate and benzyl 3-hydroxypropylcarbamate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances, physicochemical properties, and spectroscopic signatures that distinguish these molecules. Furthermore, it outlines detailed, field-proven methodologies for their regioselective synthesis and subsequent characterization, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to be a valuable resource for the unambiguous identification and utilization of these isomers in research and development settings.

Introduction: The Significance of Hydroxypropylcarbamate Isomers in Medicinal Chemistry

Carbamates are a pivotal class of organic compounds, widely recognized for their diverse applications in pharmaceuticals and agrochemicals.[1] The benzyloxycarbonyl (Cbz or Z) protecting group, a key feature of the title compounds, is frequently employed in peptide synthesis and for the protection of amines.[2][3] The presence of a hydroxyl group on the propyl chain introduces a chiral center in the 2-hydroxy isomer and provides a site for further functionalization in both molecules, making them valuable building blocks in drug discovery.

The seemingly subtle difference in the position of the hydroxyl group—at the C2 or C3 position of the propyl chain—has profound implications for the molecule's three-dimensional structure, polarity, and potential for intermolecular interactions. These differences can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Therefore, the ability to selectively synthesize and definitively characterize each isomer is of paramount importance for researchers in the field.

This guide will systematically explore the disparities between benzyl 2-hydroxypropylcarbamate and its 3-hydroxy isomer, providing the necessary tools for their unambiguous differentiation.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two isomers lies in the position of the hydroxyl group on the propyl chain, which is attached to the carbamate nitrogen.

  • Benzyl 2-hydroxypropylcarbamate possesses a secondary alcohol functionality. The presence of a methyl group adjacent to the hydroxyl-bearing carbon introduces a stereocenter, meaning this compound can exist as a racemic mixture of (R) and (S) enantiomers.

  • Benzyl 3-hydroxypropylcarbamate contains a primary alcohol functionality and is achiral.

This structural variance directly influences their physical and chemical properties.

Table 1: Comparative Physicochemical Properties of Benzyl 2-Hydroxypropylcarbamate and Benzyl 3-Hydroxypropylcarbamate

PropertyBenzyl 2-hydroxypropylcarbamateBenzyl 3-hydroxypropylcarbamate
IUPAC Name Benzyl (2-hydroxypropyl)carbamateBenzyl (3-hydroxypropyl)carbamate
Synonyms N/A3-(Benzyloxycarbonylamino)-1-propanol, Cbz-3-amino-1-propanol
CAS Number 65935-10-634637-22-4[2][4][5]
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol [6]209.24 g/mol [2][4][5]
Appearance Expected to be a solid or oilWhite to off-white solid[4]
Melting Point Not widely reported50-53 °C[5][7]
Boiling Point Not widely reported392.5 °C at 760 mmHg[4]
Density Not widely reported1.152 g/cm³[4]
Solubility Expected to be soluble in common organic solventsSoluble in common organic solvents

Regioselective Synthesis: A Strategic Approach to Isomer-Specific Preparation

The synthesis of each isomer hinges on the availability of the corresponding aminopropanol precursor. The reaction of the appropriate amino alcohol with benzyl chloroformate (Cbz-Cl) in the presence of a base is a standard and effective method for the formation of the carbamate linkage.[2][3][8][9]

Synthesis of Benzyl 3-Hydroxypropylcarbamate

The synthesis of the 3-hydroxy isomer is straightforward due to the commercial availability of 3-amino-1-propanol.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Amino-1-propanol 3-Amino-1-propanol Reaction 3-Amino-1-propanol->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Temperature (0-10 °C) Temperature (0-10 °C) Benzyl 3-hydroxypropylcarbamate Benzyl 3-hydroxypropylcarbamate Reaction->Benzyl 3-hydroxypropylcarbamate Amidation

Caption: Synthetic scheme for benzyl 3-hydroxypropylcarbamate.

Experimental Protocol: Synthesis of Benzyl 3-Hydroxypropylcarbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).[11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 eq) in DCM to the reaction mixture, maintaining the temperature between 0 and 10 °C.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Benzyl 2-Hydroxypropylcarbamate

The synthesis of the 2-hydroxy isomer requires the regioselective preparation of 1-amino-2-propanol. A common and effective method involves the ring-opening of propylene oxide with an amine source.

Regioselective Synthesis of 1-Amino-2-propanol:

The reaction of propylene oxide with ammonia or an ammonia equivalent can yield a mixture of 1-amino-2-propanol and 2-amino-1-propanol. To favor the formation of the desired 1-amino-2-propanol, specific reaction conditions and reagents are employed. One approach involves the use of a protected amine equivalent, such as trifluoroacetamide, followed by hydrolysis.[12] An alternative route starts from the readily available amino acid, L-alanine, which can be reduced to L-alaninol ( (S)-2-amino-1-propanol).[7]

G cluster_synthesis Synthesis of Benzyl 2-hydroxypropylcarbamate cluster_step1 Step 1: Synthesis of 1-Amino-2-propanol cluster_step2 Step 2: Carbamate Formation Propylene Oxide Propylene Oxide Reaction1 Propylene Oxide->Reaction1 Amine Source Amine Source Amine Source->Reaction1 1-Amino-2-propanol 1-Amino-2-propanol Reaction2 1-Amino-2-propanol->Reaction2 Reaction1->1-Amino-2-propanol Ring-opening Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction2 Benzyl 2-hydroxypropylcarbamate Benzyl 2-hydroxypropylcarbamate Reaction2->Benzyl 2-hydroxypropylcarbamate Amidation

Caption: Two-step synthesis of benzyl 2-hydroxypropylcarbamate.

Experimental Protocol: Synthesis of Benzyl 2-Hydroxypropylcarbamate

The protocol is analogous to that of the 3-hydroxy isomer, with 1-amino-2-propanol as the starting amine.

Spectroscopic Differentiation: Unveiling the Isomeric Fingerprints

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the unambiguous differentiation of the two isomers.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers will exhibit distinct patterns, especially in the propyl chain region.

  • Benzyl 2-hydroxypropylcarbamate:

    • A characteristic methine proton (CH-OH) signal will be observed, likely as a multiplet, in the region of 3.8-4.2 ppm. This proton is coupled to the adjacent methyl and methylene protons.

    • A doublet corresponding to the methyl group (CH₃) will appear further upfield, typically around 1.1-1.3 ppm.

    • The methylene protons (CH₂-NH) will appear as a multiplet, coupled to the methine proton.

  • Benzyl 3-hydroxypropylcarbamate:

    • A triplet corresponding to the methylene protons adjacent to the hydroxyl group (CH₂-OH) will be present, typically in the range of 3.5-3.8 ppm.

    • A triplet for the methylene protons adjacent to the nitrogen (CH₂-NH) will be observed around 3.2-3.5 ppm.

    • A quintet or multiplet for the central methylene protons (-CH₂-) will appear in the upfield region, around 1.6-1.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectra will also show clear differences:

  • Benzyl 2-hydroxypropylcarbamate:

    • A signal for the methine carbon (CH-OH) will be present in the range of 65-70 ppm.

    • A signal for the methyl carbon (CH₃) will be observed in the upfield region, around 18-22 ppm.

  • Benzyl 3-hydroxypropylcarbamate:

    • A signal for the methylene carbon adjacent to the hydroxyl group (CH₂-OH) will be found in the range of 60-65 ppm.

    • A signal for the central methylene carbon (-CH₂-) will appear around 30-35 ppm.

Infrared (IR) Spectroscopy

While the IR spectra of both isomers will share common features, such as the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1720 cm⁻¹), and the aromatic C-H stretches, there can be subtle differences in the C-O stretching region.

  • Primary Alcohols (3-hydroxy isomer): Typically show a C-O stretch in the range of 1050-1085 cm⁻¹.

  • Secondary Alcohols (2-hydroxy isomer): Generally exhibit a C-O stretch at a slightly higher wavenumber, in the range of 1090-1130 cm⁻¹.

Table 2: Predicted Spectroscopic Data for Isomer Differentiation

Spectroscopic FeatureBenzyl 2-hydroxypropylcarbamate (Predicted)Benzyl 3-hydroxypropylcarbamate (Reported/Predicted)
¹H NMR (δ, ppm) ~3.8-4.2 (m, 1H, CH-OH), ~1.1-1.3 (d, 3H, CH₃)~3.5-3.8 (t, 2H, CH₂-OH), ~3.2-3.5 (t, 2H, CH₂-NH), ~1.6-1.9 (m, 2H, -CH₂-)
¹³C NMR (δ, ppm) ~65-70 (CH-OH), ~18-22 (CH₃)~60-65 (CH₂-OH), ~38-42 (CH₂-NH), ~30-35 (-CH₂-)
IR (cm⁻¹) C-O stretch: ~1090-1130C-O stretch: ~1050-1085

Conclusion: A Framework for Confident Isomer Identification

The accurate differentiation of benzyl 2-hydroxypropylcarbamate and its 3-hydroxy isomer is crucial for their effective application in drug discovery and development. This technical guide has provided a robust framework for achieving this, encompassing:

  • A detailed comparison of their structural and physicochemical properties.

  • Reliable, step-by-step protocols for their regioselective synthesis.

  • A comprehensive analysis of their distinguishing spectroscopic features.

By leveraging the methodologies and data presented herein, researchers can confidently synthesize, identify, and utilize these valuable carbamate isomers in their scientific endeavors. The principles outlined in this guide are broadly applicable to the characterization of other isomeric compounds, reinforcing the importance of a multi-faceted analytical approach in modern chemical research.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
  • Google Patents. (n.d.). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.
  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • ChemSynthesis. (2025). benzyl 3-hydroxypropylcarbamate - 34637-22-4, C11H15NO3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • SNPE. (n.d.). BENZYL CHLOROFORMATE. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: Benzyl 2-hydroxypropylcarbamate

This guide serves as an advanced technical monograph and safety manual for Benzyl 2-hydroxypropylcarbamate , a critical intermediate in pharmaceutical synthesis.[1] It is designed for organic chemists, process safety eng...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph and safety manual for Benzyl 2-hydroxypropylcarbamate , a critical intermediate in pharmaceutical synthesis.[1] It is designed for organic chemists, process safety engineers, and drug development scientists.

CAS No. 65935-10-6[1]

Executive Summary & Chemical Identity

Benzyl 2-hydroxypropylcarbamate (also known as N-Cbz-1-amino-2-propanol) is a chiral building block primarily utilized in the synthesis of antiretroviral protease inhibitors, including Darunavir and Amprenavir .[1] It functions as a protected amino-alcohol scaffold, allowing for the precise introduction of the hydroxyethylamine isostere essential for transition-state mimicry in aspartyl protease inhibition.[1]

Unlike commodity chemicals, this compound is often synthesized in situ or procured as a high-purity research intermediate.[1] Consequently, standardized safety data is scarce. This guide synthesizes structural activity relationships (SAR) and read-across toxicology from the parent carbamate class to establish a robust safety protocol.[1]

Substance Identification
ParameterTechnical Specification
Chemical Name Benzyl (2-hydroxypropyl)carbamate
Synonyms Carbamic acid, (2-hydroxypropyl)-, phenylmethyl ester; N-Cbz-1-amino-2-propanol
CAS Number 65935-10-6
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CC(O)CNC(=O)OCc1ccccc1
Physical State Viscous liquid or low-melting waxy solid (Batch dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility

Hazard Identification & Toxicology (GHS Classification)

Note: As a specialized intermediate, specific toxicological studies for CAS 65935-10-6 are limited.[1] The following classification is derived from Read-Across Toxicology based on the Benzyl Carbamate (Cbz) moiety and analogous amino-alcohol derivatives.

GHS Classification (Predicted)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335
Toxicological Mechanisms
  • Carbamate Moiety: Unlike acetylcholinesterase-inhibiting N-methyl carbamates (pesticides), N-benzyl carbamates are generally less neurotoxic but possess significant irritant properties due to their capacity to acylate nucleophilic residues on mucosal membranes.[1]

  • Metabolic Fate: Hydrolysis by esterases yields Benzyl Alcohol (oxidized to Benzoic Acid) and 1-Amino-2-propanol .[1] Benzyl alcohol is a known sensitizer and mild anesthetic; 1-amino-2-propanol is a skin irritant.[1]

Synthesis & Degradation Pathways[1]

Understanding the chemical lineage of this compound is vital for assessing impurity profiles and potential reactive hazards.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthesis route via Schotten-Baumann conditions and its downstream application in activating the hydroxyl group for protease inhibitor synthesis.

SynthesisPathway Start1 1-Amino-2-propanol (Nucleophile) Intermediate Reaction Matrix (Base: Na2CO3/NaOH) Solvent: DCM/Water Start1->Intermediate Amine Attack Start2 Benzyl Chloroformate (Cbz-Cl) (Electrophile) Start2->Intermediate Acylation Product Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6) Intermediate->Product Schotten-Baumann Conditions Activation Mesylation/Epoxidation (MsCl / Base) Product->Activation OH Activation Drug Darunavir/Amprenavir Precursor Activation->Drug Coupling

Figure 1: Synthetic pathway from commodity precursors to the Cbz-protected intermediate and its downstream application.

Safe Handling & Engineering Controls

Engineering Controls
  • Containment: Handle exclusively in a Class II Chemical Fume Hood .

  • Inert Atmosphere: While not strictly pyrophoric, the compound is hygroscopic. Store under Nitrogen or Argon to prevent hydrolysis and physical degradation (caking).[1]

  • Static Control: Ground all glassware during transfer; carbamates can accumulate static charge.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationRationale
Respiratory N95/P100 (Dust) or OV Cartridge (if heated)Prevents inhalation of fine particulates or thermal decomposition vapors (benzyl isocyanate).[1]
Dermal (Hands) Nitrile (Double Gloving) Benzyl esters can permeate latex.[1] Double nitrile (0.11 mm min) provides >480 min breakthrough protection.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of severe irritation from accidental splashes.[1]

Emergency Response Protocols

This section outlines a self-validating decision tree for incident management.

Incident Response Logic (Graphviz)

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Wash w/ soap & water (15 min) 3. Monitor for erythema Skin->ActionSkin ActionEye 1. Flush w/ water (15 min) 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if dyspneic 3. Monitor for pulmonary edema Inhale->ActionInhale Medical Medical Review: Treat as Carbamate Irritant (Atropine NOT indicated unless systemic) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage decision tree for exposure incidents involving Benzyl 2-hydroxypropylcarbamate.

Fire Fighting Measures
  • Extinguishing Media: Water spray, dry chemical, CO₂, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[1]

  • Flash Point: Predicted >110°C (Closed Cup) based on molecular weight and structure.[1]

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated) .

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), strong acids (hydrolysis of carbamate), and strong bases (hydrolysis).[1]

  • Shelf Life: 24 months if stored under inert gas and desiccated.[1]

Regulatory & Ecological Information

  • TSCA (USA): Often classified as R&D Exemption (Low Volume Exemption) for pharmaceutical intermediates.[1] Check specific inventory status before commercial import.

  • REACH (EU): Pre-registration required for volumes >1 TPA.[1]

  • Ecological Fate:

    • Biodegradability:[1] Expected to be inherently biodegradable due to the ester linkage.[1]

    • Aquatic Toxicity: Predicted LC50 > 10 mg/L (Fish) based on Benzyl Carbamate data.[1] Do not release into waterways.

References

  • Ghosh, A. K., et al. (2004).[1] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." The Journal of Organic Chemistry, 69(23), 7822-7829.[1] [1]

  • World Health Organization (WHO). (2024).[1] "Darunavir: Draft proposal for inclusion for The International Pharmacopoeia." (Mentions the impurity profile involving benzyl 2-hydroxypropylcarbamate). [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 213039, Darunavir." (Contains structural data on related carbamate intermediates).

  • Apollo Scientific. (2023).[1][3] "Safety Data Sheet: Benzyl Carbamate (CAS 621-84-1)."[1] (Used for read-across toxicological data).[1][4]

  • European Chemicals Agency (ECHA). "C&L Inventory: Benzyl carbamate."[1] (Hazard classification reference).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Darunavir via Benzyl Carbamate (Cbz) Intermediates

This Application Note details the strategic utilization of Benzyl Carbamate (Cbz) derivatives —specifically the Cbz-protected amino-epoxide and its ring-opened amino-alcohol congener—as critical intermediates in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic utilization of Benzyl Carbamate (Cbz) derivatives —specifically the Cbz-protected amino-epoxide and its ring-opened amino-alcohol congener—as critical intermediates in the synthesis of Darunavir (Prezista).[1]

While "Benzyl 2-hydroxypropylcarbamate" appears as a suffix in the IUPAC nomenclature of Darunavir ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(1S,2R)-3-[amino]-1-benzyl-2-hydroxypropyl]carbamate), in a synthetic context, this refers to the chiral backbone derived from L-phenylalanine.[1] This guide focuses on the Cbz-protected epoxide route , the industry-standard protocol for establishing the drug's stereochemical integrity.[1]

[1]

Executive Summary

The synthesis of Darunavir relies heavily on the construction of a chiral secondary amine backbone. The use of Benzyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate (Cbz-Epoxide) is the preferred route over the Boc-analog due to the Cbz group's orthogonal stability during the sulfonylation step and its clean removal via hydrogenolysis, which can be coupled with nitro-reduction in a single process step.[1]

This protocol details the conversion of the Cbz-Epoxide to the Cbz-Amino Alcohol (the "Benzyl 2-hydroxypropyl" core), followed by sulfonylation and global deprotection to yield the diamine precursor ready for bis-THF coupling.[1]

Chemical Context & Mechanism

The transformation hinges on the regioselective ring opening of the epoxide by isobutylamine. The "Benzyl Carbamate" moiety (Cbz) protects the N-terminus, preventing polymerization and ensuring the amine remains inert until the final coupling with the bis-THF ligand.[1]

Key Intermediates
  • Intermediate A (Cbz-Epoxide): Benzyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate.[1][2]

  • Intermediate B (Target Intermediate): Benzyl (2S,3R)-3-(isobutylamino)-2-hydroxy-4-phenylbutylcarbamate.[1][2]

  • Intermediate C (Sulfonylated): Benzyl (2S,3R)-3-[N-isobutyl-N-(4-nitrobenzenesulfonyl)amino]-2-hydroxy-4-phenylbutylcarbamate.[1][2]

Reaction Pathway Diagram

Darunavir_Synthesis Epoxide Cbz-Epoxide (Int. A) AminoAlcohol Cbz-Amino Alcohol (Int. B) Epoxide->AminoAlcohol Ring Opening (iPrOH, 60°C) Isobutylamine Isobutylamine Isobutylamine->AminoAlcohol Sulfonamide Cbz-Sulfonamide (Int. C) AminoAlcohol->Sulfonamide Sulfonylation (Et3N, DCM) NosylChloride 4-Nitrobenzenesulfonyl Chloride NosylChloride->Sulfonamide Diamine Free Diamine (Deprotected) Sulfonamide->Diamine Hydrogenolysis (H2, Pd/C) Darunavir Darunavir Diamine->Darunavir Coupling BisTHF bis-THF Carbonate BisTHF->Darunavir

Caption: Synthetic flow utilizing the Cbz-protected epoxide to generate the critical amino-alcohol backbone.

Experimental Protocols

Protocol 1: Epoxide Ring Opening (Synthesis of Intermediate B)

Objective: To synthesize the Cbz-protected amino alcohol (Benzyl 2-hydroxypropyl derivative) with high regioselectivity.

Reagents:

  • Cbz-Epoxide (Intermediate A): 10.0 g (33.6 mmol)[1]

  • Isobutylamine: 12.3 g (168 mmol, 5.0 equiv)[1]

  • Isopropanol (IPA): 100 mL[1]

Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Cbz-Epoxide in Isopropanol.

  • Addition: Add Isobutylamine in a single portion. Note: Excess amine is used to prevent the product from reacting with a second epoxide molecule.[1]

  • Reaction: Heat the mixture to 60°C for 12–15 hours. Monitor by HPLC (Target: <1% starting epoxide).

  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove solvent and excess isobutylamine.[2]

    • The residue solidifies upon standing.[2]

  • Purification: Recrystallize from n-heptane/IPA (9:1) to yield a white solid.[1][2]

    • Yield: ~90-95%[1][2]

    • Purity: >98% (HPLC)[1]

Protocol 2: Sulfonylation (Synthesis of Intermediate C)

Objective: Introduce the sulfonamide moiety while maintaining the Cbz protection.[2]

Reagents:

  • Intermediate B (from Protocol 1): 10.0 g[1]

  • 4-Nitrobenzenesulfonyl chloride (Nosyl chloride): 1.1 equiv[1][2]

  • Triethylamine (TEA): 1.5 equiv[1]

  • Dichloromethane (DCM): 100 mL[1]

Procedure:

  • Dissolution: Dissolve Intermediate B in DCM and cool to 0°C .

  • Addition: Add TEA, followed by the slow addition of Nosyl chloride (solid) over 30 minutes. Maintain temperature <5°C to avoid O-sulfonylation side reactions.[2]

  • Reaction: Warm to 23°C and stir for 4 hours.

  • Quench: Add saturated NaHCO₃ solution (50 mL).

  • Isolation: Separate phases. Wash organic layer with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Result: Off-white solid (Intermediate C). Used directly in the next step.

Protocol 3: Global Deprotection & Reduction

Objective: Remove the Cbz group and reduce the nitro group to an aniline simultaneously, preparing the molecule for the final bis-THF coupling.

Reagents:

  • Intermediate C: 5.0 g[1][2]

  • 10% Pd/C (50% wet): 0.5 g

  • Methanol/THF (1:1): 50 mL

  • Hydrogen Gas (1 atm balloon or low pressure)[1]

Procedure:

  • Hydrogenation: Suspend Intermediate C and Pd/C in the solvent mixture.

  • Purge: Evacuate and purge with Nitrogen (3x), then Hydrogen (3x).[1][2]

  • Stir: Stir vigorously under H₂ atmosphere at room temperature for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The Cbz group undergoes hydrogenolysis (

      
      ), and the 
      
      
      
      group reduces to
      
      
      .[1]
  • Filtration: Filter catalyst through Celite.

  • Concentration: Evaporate solvent to obtain the Diamino Alcohol . This intermediate is oxidation-sensitive; proceed immediately to coupling or store under Nitrogen.[1][2]

Analytical Quality Control

HPLC Parameters for Intermediate Tracking
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Detection UV at 210 nm (Backbone) and 254 nm (Aromatic)
Retention Times Cbz-Epoxide (~12 min) < Cbz-Amino Alcohol (~9 min) < Sulfonamide (~15 min)

Note: The amino alcohol elutes earlier than the epoxide due to the polarity of the newly formed hydroxyl and amine groups.[1]

Critical Impurity Profile
  • Bis-alkylated Impurity: Formed in Protocol 1 if Isobutylamine is insufficient.[1][2]

  • O-Sulfonylated Impurity: Formed in Protocol 2 if temperature >10°C.[1][2]

  • Epimerization: Rare, but can occur if reflux temperatures in Protocol 1 exceed 80°C.[1][2]

References

  • Ghosh, A. K., et al. (1998).[1][2][7][4] "Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino) sulfonamide isostere."[1][2][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Tietze, L. F., et al. (2010).[1][2] "Efficient synthesis of the HIV protease inhibitor Darunavir."[2][9][10][11] Organic Process Research & Development. Link[1]

  • World Health Organization. (2016).[1][2] "Darunavir: International Pharmacopoeia Monograph." Link[1]

  • PubChem. (2023).[1][2] "Darunavir Compound Summary." National Library of Medicine.[2] Link

  • U.S. Patent 7,772,411. (2010).[1][2] "Process for the preparation of Darunavir intermediates." Link

Sources

Application

Application Note: Protocol for Schotten-Baumann Synthesis of Carbamates

Executive Summary The Schotten-Baumann reaction remains the gold standard for the synthesis of carbamates ( ) in aqueous-organic biphasic systems. Despite the emergence of anhydrous methods, this protocol is preferred in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Schotten-Baumann reaction remains the gold standard for the synthesis of carbamates (


) in aqueous-organic biphasic systems. Despite the emergence of anhydrous methods, this protocol is preferred in drug development for its tolerance of water-soluble amines (e.g., amino acids), operational simplicity, and scalability. This guide details the kinetic competition between carbamoylation and hydrolysis, providing a robust protocol for synthesizing carbamate prodrugs and protecting groups (Cbz, Fmoc, Alloc) with high fidelity.

Scientific Foundation & Mechanism[1]

The Kinetic Landscape

The success of the Schotten-Baumann reaction relies on a kinetic race between two nucleophiles: the target amine (


) and the solvent hydroxide/water  (

).
  • Desired Pathway: The amine attacks the carbonyl carbon of the chloroformate (

    
    ) to form a tetrahedral intermediate, collapsing to the carbamate.
    
  • Parasitic Pathway: Hydroxide ions attack the chloroformate, leading to hydrolysis (formation of alcohol

    
    , 
    
    
    
    , and
    
    
    ).

The base plays a dual, contradictory role: it is required to neutralize the HCl byproduct and keep the amine deprotonated (nucleophilic), but excess base accelerates the parasitic hydrolysis of the chloroformate reagent.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the critical intermediates.

SchottenBaumann Amine Amine (R-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Chloroformate Chloroformate (Cl-CO-OR') Chloroformate->Tetrahedral Hydrolysis Hydrolysis Byproducts (R'OH + CO2) Chloroformate->Hydrolysis Decomposition Base Base (OH-) Base->Chloroformate Parasitic Attack HCl HCl (Neutralized by Base) Base->HCl Neutralization Carbamate Carbamate Product (R-NH-CO-OR') Tetrahedral->Carbamate Cl- Elimination Tetrahedral->HCl

Figure 1: Competitive reaction pathways in Schotten-Baumann carbamate synthesis. The red path indicates reagent destruction via hydrolysis.

Critical Parameters & Optimization

Success depends on maintaining the "Goldilocks Zone" of pH.

The pH Paradox
  • pH < Amine pKa: The amine becomes protonated (

    
    ), losing its nucleophilicity. Reaction stalls.
    
  • pH > 11: The concentration of

    
     is high enough to rapidly hydrolyze the chloroformate before it reacts with the amine.
    

Guideline: Maintain pH slightly above the pKa of the amine (typically pH 8–10).

Solvent Systems & Base Selection

The biphasic nature requires efficient mass transfer.

ParameterRecommended ConditionRationale
Organic Solvent DCM, THF, or DioxaneDCM is standard but immiscible (requires vigorous stirring). THF/Dioxane are water-miscible, increasing homogeneity but potentially accelerating hydrolysis.
Base

(1M - 3M)
Strong base, precise pH control required.
Alternative Base

/

Self-buffering at pH 8–10. Ideal for base-sensitive substrates (e.g., Fmoc).
Temperature

to

Low temperature suppresses the hydrolysis rate more than the carbamoylation rate.
Stoichiometry 1.1 – 1.5 eq ChloroformateExcess reagent compensates for inevitable hydrolysis.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-Cbz-L-Phenylalanine (Example Protocol). Scale: 10 mmol.

Reagents[2][3][4]
  • L-Phenylalanine (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (12 mmol)

  • Sodium Hydroxide (

    
    ) (2M aqueous solution)
    
  • Dichloromethane (DCM) or Diethyl Ether[1]

Step-by-Step Protocol
  • Dissolution & pH Adjustment:

    • In a 100 mL round-bottom flask, suspend the amino acid (10 mmol) in 20 mL of 2M

      
      .
      
    • Checkpoint: Ensure the solution is homogeneous. If the amine is an HCl salt, add an extra equivalent of base.

    • Cool the reaction mixture to

      
       using an ice-water bath.
      
  • Reagent Addition (The Critical Step):

    • Dissolve Cbz-Cl (12 mmol) in 10 mL of organic solvent (DCM or Ether).

    • Add the organic solution dropwise to the aqueous amine solution over 20–30 minutes.

    • Simultaneous Action: Vigorously stir the biphasic mixture.

    • pH Control: Monitor pH using a probe or paper. If pH drops below 9, add aliquots of 2M

      
       to maintain alkalinity.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Validation: Monitor consumption of amine by TLC (ninhydrin stain) or LC-MS.

  • Workup:

    • Wash: Extract the reaction mixture with diethyl ether (

      
      ) to remove unreacted chloroformate and alcohol byproducts. Discard the organic layer (the product is in the aqueous phase as a carboxylate salt).
      
    • Acidification: Cool the aqueous layer to

      
      . Slowly acidify with 1M HCl to pH 2. The carbamate product should precipitate.[2]
      
    • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

      
      ).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Troubleshooting & Decision Logic

Use the following logic flow to address low yields or impurities.

Troubleshooting Start Issue: Low Yield or Impurity CheckpH Check pH during addition Start->CheckpH pH_Low pH < 8 CheckpH->pH_Low Observed pH_High pH > 11 CheckpH->pH_High Observed pH_Good pH 8-10 CheckpH->pH_Good Observed Soln_Low Amine Protonated. Action: Use Carbonate Buffer or add NaOH faster. pH_Low->Soln_Low Soln_High Reagent Hydrolysis. Action: Lower Temp, Add Reagent Slower. pH_High->Soln_High CheckStir Check Stirring Efficiency pH_Good->CheckStir Stir_Poor Poor Emulsion CheckStir->Stir_Poor Stir_Good Good Emulsion CheckStir->Stir_Good Action_Stir Mass Transfer Limit. Action: Increase RPM, Use Overhead Stirrer. Stir_Poor->Action_Stir Check_Reagent Check Reagent Quality (Hydrolyzed in bottle?) Stir_Good->Check_Reagent

Figure 2: Troubleshooting decision tree for biphasic carbamate synthesis.

References

  • Schotten, C. (1884).[1][3] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[1]

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7 for Carbamate protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution).[4]

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium". Tetrahedron, 57(45), 9199-9223. (Discusses solvent effects in biphasic systems).

Sources

Method

Benzyl 2-hydroxypropylcarbamate in peptide mimetic synthesis

Topic: Benzyl 2-hydroxypropylcarbamate in Peptide Mimetic Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Mastering Hydroxyethylene Isostere...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 2-hydroxypropylcarbamate in Peptide Mimetic Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mastering Hydroxyethylene Isosteres in Peptidomimetics

Core Directive & Scientific Context

This guide addresses the synthesis and application of Benzyl 2-hydroxypropylcarbamate derivatives, specifically focusing on their role as hydroxyethylamine (HEA) isosteres . In the context of drug development, this nomenclature often refers to the core scaffold of aspartyl protease inhibitors (such as Darunavir , Amprenavir , and Saquinavir ), where a benzyl carbamate (Cbz) or similar protecting group stabilizes a transition-state mimic derived from phenylalanine.

These scaffolds are critical because they replace the scissile peptide bond (-CO-NH-) with a non-cleavable hydroxyethylene moiety (-CH(OH)-CH2-N-), effectively trapping the enzyme in a transition-state complex. This guide details the epoxy-alcohol route , the industry-standard protocol for generating these high-value intermediates with precise stereochemical control.

Mechanism of Action: Transition State Mimicry

The efficacy of Benzyl 2-hydroxypropylcarbamate derivatives stems from their ability to mimic the tetrahedral transition state of amide bond hydrolysis.

  • Target: Aspartyl Proteases (e.g., HIV-1 Protease, BACE1, Renin).

  • Mechanism: The secondary hydroxyl group in the scaffold interacts with the catalytic aspartic acid dyad (Asp25/Asp25') of the protease. Unlike a peptide bond, the methylene group (-CH2-) adjacent to the amine prevents hydrolysis, acting as a "suicide substrate" or tight-binding inhibitor.

  • Stereochemistry: The (S)-configuration at the hydroxyl center is typically required to match the stereochemistry of the natural transition state.

Diagram 1: Mechanism of Inhibition

ProteaseInhibition Substrate Natural Peptide Substrate (-CO-NH-) Enzyme Aspartyl Protease (Cat. Asp Dyad) Substrate->Enzyme Binding TS Tetrahedral Transition State (Unstable) Enzyme->TS Catalysis Complex Stable Enzyme-Inhibitor Complex (No Hydrolysis) Enzyme->Complex Trapped Hydrolysis Cleaved Peptides TS->Hydrolysis Collapse Mimetic Benzyl 2-hydroxypropylcarbamate Scaffold (-CH(OH)-CH2-N-) Mimetic->Enzyme High Affinity Binding Complex->Hydrolysis Blocked

Caption: Logical flow comparing natural substrate hydrolysis vs. entrapment by the hydroxyethylamine isostere scaffold.

Synthesis Protocol: The Epoxide Opening Route

The most robust method for synthesizing these scaffolds is the ring-opening of chiral amino-epoxides. The following protocol describes the synthesis of the core (2S,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane and its subsequent opening to form the Benzyl 2-hydroxypropylcarbamate scaffold.

Reagents & Materials
  • Starting Material: N-Cbz-L-Phenylalanine (or N-Boc equivalent if orthogonal protection is needed).

  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Epoxidation: Diazomethane (caution required) or Sulfur Ylide (Corey-Chaykovsky reagent).

  • Nucleophile: Primary or secondary amine (e.g., Isobutylamine).

  • Solvents: THF, Dichloromethane (DCM), Isopropanol.

Step-by-Step Methodology

Phase 1: Synthesis of the Chiral Epoxide

  • Activation: Dissolve N-Cbz-L-Phenylalanine (10 mmol) in dry THF at -15°C. Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Diazotization: Filter the salts and treat the filtrate with ethereal diazomethane (excess) at 0°C. Stir for 1 hour to form the diazoketone.

  • Halogenation: Treat the diazoketone with dry HCl gas (or 4M HCl in dioxane) at 0°C to yield the chloromethyl ketone .

  • Reduction: Reduce the ketone using NaBH4 (1.5 eq) in MeOH/THF at -78°C. Note: This step determines the diastereoselectivity. Use of bulky reducing agents can enhance syn/anti ratios.

  • Epoxidation: Treat the resulting chlorohydrin with KOH in ethanol at room temperature to effect ring closure, yielding (2S,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane .

Phase 2: Ring Opening (Generating the Scaffold)

  • Setup: Dissolve the chiral epoxide (1.0 eq) in Isopropanol (concentration ~0.2 M).

  • Addition: Add the desired amine nucleophile (e.g., Isobutylamine, 5.0 eq). Expert Tip: Excess amine prevents polymerization and bis-alkylation.

  • Reflux: Heat the mixture to 60-80°C for 4-12 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc).

  • Workup: Concentrate under reduced pressure to remove solvent and excess amine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

  • Product: The resulting Benzyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate is the core scaffold.

Diagram 2: Synthetic Workflow

SynthesisRoute Start N-Cbz-L-Phenylalanine Step1 Mixed Anhydride (Isobutyl Chloroformate) Start->Step1 Step2 Diazoketone (CH2N2) Step1->Step2 Step3 Chloromethyl Ketone (HCl) Step2->Step3 Step4 Chlorohydrin (NaBH4 Reduction) Step3->Step4 Epoxide Chiral Epoxide ((2S,3S)-1,2-epoxy-3-amino-4-phenylbutane) Step4->Epoxide KOH/EtOH Opening Ring Opening (Isobutylamine/iPrOH) Epoxide->Opening Final Benzyl 2-hydroxypropylcarbamate Scaffold (Hydroxyethylamine Isostere) Opening->Final

Caption: Step-wise synthesis from amino acid precursor to the functional hydroxyethylamine isostere.

Data Summary & Optimization

The following table summarizes critical parameters for optimizing the ring-opening step, a common bottleneck in scale-up.

ParameterRecommended ConditionEffect on Yield/Purity
Solvent Isopropanol or EthanolProtic solvents facilitate epoxide opening via H-bonding activation.
Temperature 60°C - 80°CHigher temps increase rate but may promote regiochemical side reactions.
Amine Equivalents 5.0 - 10.0 eqHigh excess suppresses oligomerization; excess is easily recovered.
Lewis Acid Ti(OiPr)4 (Optional)Can accelerate reaction if amine is sterically hindered (use in aprotic solvent).
Concentration 0.1 M - 0.5 MHigh concentration favors reaction but risks exotherm on large scale.
Troubleshooting & Expert Insights
  • Regioselectivity Issues: The nucleophile should attack the terminal carbon (C1) of the epoxide. If attack occurs at C2 (internal), check steric bulk of the amine or lower the reaction temperature.

  • Epimerization: The stereocenter at the amino group (C3) is stable, but the hydroxyl center (C2) can epimerize under strong acidic conditions. Maintain neutral to basic conditions during workup.

  • Cbz Removal: If the Benzyl carbamate is a protecting group (to be replaced by a heterocycle like in Darunavir), remove it via hydrogenolysis (

    
    , Pd/C) in MeOH. Ensure the amine generated is immediately coupled to prevent oxidation.
    
References
  • Ghosh, A. K., et al. (2004).[1][2] Stereoselective synthesis of HIV-1 protease inhibitors. Journal of Organic Chemistry.

  • PubChem. (2025).[3] Darunavir Compound Summary. National Library of Medicine.

  • Google Patents. (2010). Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (1S,2R)-3-[amino]-1-benzyl-2-hydroxypropylcarbamate. Patent US7772411B2.

  • RCSB PDB. (2004). Ligand Summary for Darunavir. Protein Data Bank.

  • Benedetti, F., et al. (2001). Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Chemical Communications.

Sources

Application

Scalable synthesis of Benzyl (2-hydroxypropyl)carbamate

Application Note: Scalable Synthesis of Benzyl (2-hydroxypropyl)carbamate Executive Summary This guide details a robust, scalable protocol for the synthesis of Benzyl (2-hydroxypropyl)carbamate (also known as N-Cbz-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Benzyl (2-hydroxypropyl)carbamate

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Benzyl (2-hydroxypropyl)carbamate (also known as N-Cbz-1-amino-2-propanol).[1][2] This molecule is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and various active pharmaceutical ingredients (APIs).[2]

The protocol utilizes a modified Schotten-Baumann condition , optimized for kilogram-scale production.[1][2] This method prioritizes safety (exotherm control), cost-efficiency (stoichiometry optimization), and purity (avoiding chromatographic purification).[2]

Target Molecule Profile

  • Chemical Name: Benzyl (2-hydroxypropyl)carbamate[1][2]

  • Synonyms: N-Cbz-1-amino-2-propanol; N-Benzyloxycarbonyl-isopropanolamine[1][2]

  • CAS Number: 34637-22-4 (Racemic), 54909-21-2 (Generic/Isomer specific)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 209.24 g/mol [2]

  • Physical State: Viscous oil or low-melting solid (approx.[1][2] mp 50–53 °C for pure enantiomers).[2]

Retrosynthetic Analysis & Strategy

The most efficient route to the target is the direct protection of 1-amino-2-propanol using benzyl chloroformate (Cbz-Cl) .[1][2]

Key Challenges:

  • Regioselectivity: The starting material has two nucleophilic sites: the amine (-NH

    
    ) and the secondary alcohol (-OH).[1][2] Under basic conditions, the amine is significantly more nucleophilic, but O-acylation can occur if the pH is too high or the temperature is uncontrolled.[2]
    
  • Exothermicity: The reaction of amines with chloroformates is highly exothermic.[2] On a large scale, this requires active cooling and controlled addition rates.[2]

  • HCl Scavenging: The reaction produces HCl, which must be neutralized to drive the reaction to completion.[2]

Strategic Solution: We employ a biphasic Schotten-Baumann system (Water/Dichloromethane or Water/Toluene) with an inorganic base (Sodium Carbonate).[2] This system offers excellent heat transfer and simplifies workup.[2] The water phase scavenges the salt byproducts, while the organic phase protects the product.[2]

Reaction Scheme

ReactionScheme SM1 1-Amino-2-propanol (C3H9NO) Reaction Schotten-Baumann 0-5°C -> RT DCM/Water SM1->Reaction SM2 Benzyl Chloroformate (Cbz-Cl) SM2->Reaction Base Base (Na2CO3) Base->Reaction Product Benzyl (2-hydroxypropyl)carbamate (Target) Reaction->Product Byproduct NaCl + CO2 Reaction->Byproduct

Caption: Synthesis pathway via N-acylation under biphasic conditions.

Detailed Protocol (100 g Scale)

Safety Warning: Benzyl chloroformate is a lachrymator and corrosive.[2] Work in a fume hood. The reaction releases CO


 gas; ensure the reactor is vented.[2]
Materials:
ReagentMW ( g/mol )Equiv.Amount
1-Amino-2-propanol 75.111.075.1 g (1.0 mol)
Benzyl Chloroformate (Cbz-Cl) 170.591.05179.1 g (150 mL)
Sodium Carbonate (Na

CO

)
105.990.663.6 g
Dichloromethane (DCM) Solvent-500 mL
Water (Deionized) Solvent-400 mL
Step-by-Step Procedure:

1. Preparation of the Biphasic Mixture

  • In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Sodium Carbonate (63.6 g) in Water (400 mL) .

  • Add 1-Amino-2-propanol (75.1 g) to the aqueous base solution.

  • Add DCM (300 mL) to the flask.

  • Start stirring vigorously (400–500 rpm) to create an emulsion.

  • Cool the mixture to 0–5 °C using an ice/salt bath.

2. Controlled Addition (The Critical Step)

  • Dilute Benzyl Chloroformate (150 mL) with DCM (200 mL) in the addition funnel.

  • Dropwise Addition: Add the Cbz-Cl solution to the reaction mixture over 60–90 minutes .

    • Critical Parameter: Maintain internal temperature below 10 °C . If the temperature spikes, pause addition.

    • Note: Gas evolution (CO

      
      ) will occur; ensure the vent is open.[2]
      

3. Reaction Completion

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 2–3 hours .

  • IPC (In-Process Control): Check pH of the aqueous layer. It should remain slightly basic (pH 8–9).[2] If acidic, add small amounts of 1M NaOH.[2]

  • Validation: Monitor consumption of amine by TLC (Eluent: 10% MeOH in DCM, Stain: Ninhydrin). The starting amine spot (Rf ~0.[2]1) should disappear.[2]

4. Workup and Isolation

  • Transfer the mixture to a separatory funnel.[2]

  • Separate the layers.[2] Collect the lower organic (DCM) layer.[2]

  • Aqueous Wash: Extract the aqueous layer once with DCM (100 mL) to recover any trapped product.[2] Combine this with the main organic layer.[2]

  • Acidic Wash (Purification): Wash the combined organic phase with 1M HCl (200 mL) .[2]

    • Why? This converts any unreacted amine starting material into a water-soluble salt, removing it from the product.[2]

  • Neutralization: Wash the organic phase with Saturated NaHCO

    
     (200 mL) , followed by Brine (200 mL) .[2]
    
  • Drying: Dry the organic layer over Anhydrous MgSO

    
     (20 g) for 30 minutes. Filter off the solid.[2]
    

5. Concentration and Crystallization

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C to yield a viscous pale-yellow oil.

  • Solidification: Upon standing or cooling, the oil often solidifies (especially if enantiopure).[2]

    • Recrystallization Protocol: If a solid is required, dissolve the crude oil in warm Ethyl Acetate (100 mL) and slowly add Hexanes (300 mL) while stirring.[2] Cool to 4 °C overnight.

    • Yield: Expected yield is 190–200 g (90–95%) .[2]

Process Workflow Diagram

Workflow Start Start: 1-Amino-2-propanol + Na2CO3 (aq) + DCM Addition Controlled Addition of Cbz-Cl (Temp < 10°C) Start->Addition Reaction Stir at RT (2-3 hrs) Monitor pH > 8 Addition->Reaction Sep Phase Separation Reaction->Sep OrgPhase Organic Phase (DCM) Contains Product Sep->OrgPhase AqPhase Aqueous Phase Discard Sep->AqPhase Wash1 Wash: 1M HCl (Removes unreacted amine) OrgPhase->Wash1 Wash2 Wash: Sat. NaHCO3 + Brine (Neutralize) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Final Final Product Benzyl (2-hydroxypropyl)carbamate Dry->Final

Caption: Operational workflow for the isolation of N-Cbz-1-amino-2-propanol.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard metrics:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.35 (m, 5H, Aromatic) – Benzyl group[2]
      
    • 
       5.10 (s, 2H) – Benzylic CH
      
      
      
      [2]
    • 
       5.05 (br s, 1H) – NH (Carbamate)[2]
      
    • 
       3.95 (m, 1H) – CH-OH[1][2]
      
    • 
       3.30 (m, 1H) and 3.05 (m, 1H) – CH
      
      
      
      -NH[2]
    • 
       1.15 (d, 3H) – Methyl group[2]
      
  • TLC: R

    
    
    
    
    
    0.4 (Ethyl Acetate/Hexane 1:1).[2]
  • Purity: >98% by HPLC (UV at 254 nm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Cbz-ClEnsure temperature was kept < 10°C during addition. Ensure pH did not exceed 10.
O-Acylation (Impurity) pH too highUse NaHCO

instead of Na

CO

or slow down base addition if using NaOH.
Product is Colored Benzyl alcohol byproductThe starting Cbz-Cl may have degraded.[1][2] Wash final organic layer thoroughly with water/brine.[2]

References

  • Organic Syntheses, Coll.[2][3] Vol. 4, p.788 (1963). General procedure for Cbz protection of amines. [Link][2]

  • Google Patents. CN111574384A - Preparation method of chiral 1-amino-2-propanol.[1][2] (Relevant for starting material synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carbamate Synthesis Purification

Ticket ID: BNOH-REM-001 Subject: Removal of Benzyl Alcohol (BnOH) Impurities from Carbamate Products Status: Open Assigned Specialist: Senior Application Scientist Overview You have reached the Tier 3 Technical Support g...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BNOH-REM-001 Subject: Removal of Benzyl Alcohol (BnOH) Impurities from Carbamate Products Status: Open Assigned Specialist: Senior Application Scientist

Overview

You have reached the Tier 3 Technical Support guide for organic synthesis. This documentation addresses a specific, recurring bottleneck in medicinal chemistry: the removal of excess benzyl alcohol (BnOH) following the synthesis of carbamates (often via Cbz protection or Curtius rearrangement).

BnOH is a "sticky" impurity. Its high boiling point (205°C) makes it resistant to standard rotary evaporation, and its UV activity often masks product peaks during HPLC/LC-MS analysis. This guide provides a tiered troubleshooting approach, ranging from physical separation to chemoselective scavenging.

Tier 1: The "Quick Fixes" (Physical Separation)

Use these methods first. They are cost-effective and scalable.

Q: The BnOH won't come off on the rotavap, even at high vacuum. Do I need a Kugelrohr?

A: Not necessarily. You are fighting vapor pressure. Instead of applying more heat (which risks decomposing your carbamate), use azeotropic distillation .

The Science: Benzyl alcohol forms a positive heteroazeotrope with water. While pure BnOH boils at 205°C, the water/BnOH azeotrope boils at roughly 99.9°C and contains ~9% BnOH by weight.

Protocol A: Water Azeotrope [1]

  • Dissolve your crude oil in a small amount of commercially available HPLC-grade water (or add water directly if the crude is an oil).

  • Connect to a rotary evaporator.

  • Set the bath to 60–70°C (safe for most carbamates).

  • Evaporate.[2] The water will "carry" the BnOH over into the bump trap.

  • Repeat 2–3 times.

  • Result: Significant reduction in BnOH mass.

Q: My product is very lipophilic. Can I wash the BnOH away?

A: Yes, but you must exploit the Partition Coefficient (


) .
BnOH has a water solubility of approx. 4 g / 100 mL  at 20°C. If your carbamate is highly lipophilic (e.g., soluble in Hexane/Heptane), you can wash the BnOH out into the aqueous phase.

Protocol B: The "Hexane Wash"

  • Dissolve crude material in Hexane (or 5% EtOAc/Hexane if solubility is poor).

  • Wash with water (

    
     volume of organic layer).
    
  • Critical Step: Check the aqueous layer by TLC. You should see a strong BnOH spot.

  • Repeat until the aqueous layer shows no UV activity.

  • Dry organic layer (

    
    ) and concentrate.
    
Tier 2: The "Heavy Artillery" (Chemical Scavenging)

Use this when the product and impurity have similar polarity (co-elution).

Q: I can't wash it out, and it co-elutes on the column. What now?

A: Use Polymer-Supported Isocyanate (PS-Isocyanate) . This is the "Gold Standard" for removing nucleophilic impurities (alcohols, amines) from non-nucleophilic products (carbamates, esters, amides).

The Mechanism: The resin beads contain electrophilic isocyanate groups (


). These react with the hydroxyl group of Benzyl Alcohol to form a stable, resin-bound carbamate. Your product (a secondary carbamate) is much less nucleophilic and will not react under mild conditions.

Protocol C: PS-Isocyanate Scavenging

  • Calculate Loading: Check the resin capacity (typically 1.0–1.5 mmol/g). Use 3 equivalents of resin relative to the estimated BnOH impurity (estimate via NMR integration).

  • Solvent Selection: Dissolve crude mixture in anhydrous DCM or THF . (Avoid MeOH or water, as they will kill the resin).

  • Incubation: Add the resin beads. Shake or stir gently (do not use a magnetic stir bar, which grinds the beads) at room temperature for 4–16 hours .

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the beads with DCM to recover any entrained product.

  • Result: The filtrate contains your pure product; the BnOH stays trapped on the beads.

Tier 3: Chromatography Optimization

When you must run a column.

Q: The BnOH streaks into my product on silica. How do I fix the separation?

A: Benzyl alcohol tails significantly on silica due to hydrogen bonding. You need to "sharpen" the peak or move it to a different region.

Data: Recommended Solvent Systems

Solvent SystemEffect on BnOHBest For
DCM / MeOH BnOH elutes early but streaks.Polar carbamates.
Hexane / EtOAc BnOH elutes in the middle (often overlaps).Standard lipophilic products.
Toluene / Acetone High Selectivity. Moves aromatic impurities differently than aliphatic chains.Aromatic carbamates (Cbz).
DCM / Acetone Sharpens the BnOH peak (reduces H-bonding tailing).Difficult separations.

Expert Tip: If using Flash Chromatography, employ a step gradient . Hold the solvent ratio just before the BnOH elutes to flush it out, then ramp up polarity to elute your product.

Visual Troubleshooting Guides
Figure 1: Decision Matrix for BnOH Removal

Follow this logic flow to select the correct protocol.

BnOH_Removal_Decision_Tree Start Start: Crude Mixture contains BnOH IsProductSolid Is Product a Solid? Start->IsProductSolid Recrystallize Recrystallize (Hex/EtOAc) IsProductSolid->Recrystallize Yes IsProductLipophilic Is Product soluble in Hexane? IsProductSolid->IsProductLipophilic No (Oil) HexaneWash Protocol B: Hexane/Water Wash IsProductLipophilic->HexaneWash Yes IsScaleLarge Is Scale > 5g? IsProductLipophilic->IsScaleLarge No Azeotrope Protocol A: Water Azeotrope IsScaleLarge->Azeotrope Yes Sensitive Is Product Acid/Base Sensitive? IsScaleLarge->Sensitive No Scavenger Protocol C: PS-Isocyanate Sensitive->Scavenger No (High Purity Needed) Column Chromatography (Toluene/Acetone) Sensitive->Column Yes (Or Low Budget)

Caption: Decision tree for selecting the optimal benzyl alcohol removal strategy based on product properties and scale.

Figure 2: Mechanism of PS-Isocyanate Scavenging

Visualizing how the chemical scavenger traps the impurity.

Scavenging_Mechanism Resin PS-Isocyanate Bead (Solid Support - N=C=O) Reaction Incubation (DCM, RT, 4-16h) Resin->Reaction Impurity Benzyl Alcohol (Solution Phase - OH) Impurity->Reaction Product Carbamate Product (Solution Phase - NH) Product->Reaction No Reaction Trapped Resin-Bound Carbamate (Trapped on Bead) Reaction->Trapped Filtration Pure Pure Carbamate Product (In Solution) Reaction->Pure Filtrate

Caption: Chemoselective capture of Benzyl Alcohol by polystyrene-supported isocyanate resin.

References
  • PubChem. Benzyl Alcohol (Compound Summary). National Library of Medicine. (Accessed 2024). Link

    • Cited for: Physical properties (Boiling point 205°C)
  • Biotage. PS-Isocyanate Technical Note. Biotage Literature. Link

    • Cited for: Scavenging protocols and resin compatibility data.[3][4]

  • Organic Syntheses. Azeotropic Distillation Strategies. Org.[4] Synth. Coll. Vol. various. Link

    • Cited for: General methodology regarding azeotropic removal of high-boiling alcohols.
  • Sigma-Aldrich. ScavengePore™ Benzyl Isocyanate Specifications.[5] Merck KGaA. Link

    • Cited for: Resin loading capacities and solvent recommendations.[2][3]

Sources

Optimization

Preventing O-acylation during N-protection of amino alcohols

Technical Support Center: Chemoselective N-Protection of Amino Alcohols Mission Statement From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams & Process Chemists Achieving exclusive N-protection in the prese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective N-Protection of Amino Alcohols

Mission Statement

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams & Process Chemists

Achieving exclusive N-protection in the presence of a free hydroxyl group is a contest between kinetics and thermodynamics. While amines are inherently more nucleophilic than alcohols, the use of hyper-active reagents (acid chlorides), strong bases, or acylation catalysts (DMAP) flattens the energy landscape, leading to indiscriminate O-acylation.

This guide moves beyond "standard recipes" to provide a mechanistic understanding of selectivity. It is designed to help you design self-validating protocols that ensure the hydroxyl group remains untouched.

Part 1: The Selectivity Landscape (Diagnostic)

Before mixing reagents, use this logic flow to assess your risk of O-acylation.

SelectivityLandscape Start Start: Amino Alcohol Protection Reagent Select Reagent Type Start->Reagent Anhydride Anhydride (Boc2O) Reagent->Anhydride Good ActiveEster Active Ester (Fmoc-OSu, Cbz-OSu) Reagent->ActiveEster Best AcidChloride Acid Chloride (Fmoc-Cl, Cbz-Cl) Reagent->AcidChloride Risky StrongBase Strong Base/Catalyst (TEA, DMAP, NaOH) Anhydride->StrongBase Avoid DMAP WeakBase Weak/No Base (NaHCO3, None) Anhydride->WeakBase ActiveEster->WeakBase AcidChloride->StrongBase AcidChloride->WeakBase Difficult pH Control Failure Loss of Selectivity (N,O-Bis-protection) StrongBase->Failure Success High Selectivity (N-Protection Only) WeakBase->Success

Figure 1: Decision tree for maximizing chemoselectivity. Note that Acid Chlorides and Strong Bases significantly increase the risk of side reactions.

Part 2: Critical Troubleshooting & FAQs

Scenario A: The "DMAP Trap" in Boc Protection

User Issue: "I am using


 to protect a serine derivative. I added DMAP to speed up the reaction, but I’m getting significant O-Boc formation (carbonate byproduct)."

Root Cause: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst. It attacks


 to form an N-acylpyridinium ion, which is so electrophilic that it loses discrimination between the amine and the alcohol.
  • Mechanism: DMAP lowers the activation energy for both nucleophiles. While the amine is still faster, the rate of alcohol attack becomes non-negligible.

Corrective Action:

  • Eliminate DMAP:

    
     is sufficiently reactive toward primary and secondary amines without catalysis.
    
  • Solvent Switch: Use a biphasic system (Dioxane/

    
     or THF/
    
    
    
    ) or a protic solvent (MeOH). Hydrogen bonding with the solvent can passivate the hydroxyl group slightly while stabilizing the transition state for amine acylation.
  • Protocol: See Protocol 1 below.

Scenario B: Fmoc-Cl vs. Fmoc-OSu

User Issue: "I am using Fmoc-Cl with TEA, but I see double spots on TLC corresponding to the N,O-di-Fmoc product."

Root Cause: Chloroformates (Fmoc-Cl) are "hard" electrophiles with high energy. They react rapidly and often uncontrollably. Additionally, the


 generated requires a base scavenger (TEA), which can locally raise pH and deprotonate the alcohol, making it a better nucleophile (alkoxide).

Corrective Action:

  • Switch Reagent: Replace Fmoc-Cl with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

  • Why? The N-hydroxysuccinimide (NHS) leaving group is less reactive than chloride. This "dampened" reactivity ensures that the reagent only reacts with the best nucleophile (the amine) and ignores the alcohol.

  • Buffer: Use

    
     instead of organic bases to maintain a milder pH (8.0–8.5).
    
Scenario C: Reversing Accidental O-Acylation

User Issue: "I already have the N,O-protected product. Do I have to toss it?"

Solution:

  • For Boc/Cbz: You can selectively hydrolyze the ester/carbonate (O-protection) while keeping the carbamate (N-protection) intact.

    • Method: Treat with

      
       (1-2 eq) in 
      
      
      
      at
      
      
      . Carbamates are much more stable to basic hydrolysis than esters/carbonates.
  • For Fmoc: You cannot use base hydrolysis (it removes the N-Fmoc). You must prevent O-acylation or purify via column chromatography.

Part 3: Optimized Protocols

Protocol 1: Chemoselective N-Boc Protection (No Catalyst)

Target: Amino alcohols (e.g., Ethanolamine, Serine methyl ester).

Reagents:

  • Substrate (1.0 eq)

  • 
     (1.1 eq)
    
  • 
     (2.0 eq) - Optional, only if substrate is a salt.
    
  • Solvent:

    
     (1:1 v/v)
    

Workflow:

  • Dissolve amino alcohol in

    
    .
    
  • Critical Step: Do NOT add DMAP. If the starting material is a free amine, no base is needed. If it is a hydrochloride salt, add

    
    .
    
  • Add

    
     portion-wise at 
    
    
    
    , then warm to Room Temperature (RT).
  • Stir 4–12 hours.

  • Checkpoint: TLC should show consumption of amine. If O-Boc forms (higher

    
    ), it indicates excess reagent or high temperature.
    
Protocol 2: Highly Selective N-Fmoc Protection (OSu Method)

Target: Chiral amino alcohols where racemization and side reactions must be minimized.

Reagents:

  • Substrate (1.0 eq)

  • Fmoc-OSu (1.05 eq)

  • 
     (1.5 eq)
    
  • Solvent: Acetone/

    
     (1:1) or Dioxane/
    
    
    
    .

Workflow:

  • Dissolve substrate and

    
     in water/organic solvent mix.
    
  • Add Fmoc-OSu slowly at

    
    .
    
  • Why OSu? The succinimide byproduct is water-soluble, simplifying workup.

  • Monitor pH: Keep between 8–9. If pH > 10, O-acylation risk increases.

  • Acidify carefully to pH 3-4 with

    
     (watch for Fmoc stability) and extract with EtOAc.
    

Part 4: Comparative Data

Table 1: Reagent Selectivity Profile for Amino Alcohols

Reagent ClassExampleReactivitySelectivity (N vs O)Risk FactorRecommended Use
Anhydride

ModerateHighDMAP addition causes O-acylationStandard N-Boc
Active Ester Fmoc-OSu ControlledVery High Low; requires longer reaction timeStandard N-Fmoc
Acid Chloride Fmoc-Cl, Cbz-ClHigh LowHigh; pH spikes cause O-acylationAvoid for amino alcohols
Azide

LowHighExplosion hazard; thermal issuesSpecialized cases only

Part 5: Mechanism of Selectivity Failure

Understanding the failure mode helps in prevention.

Mechanism cluster_pathways Competitive Pathways Substrate Amino Alcohol (NH2 and OH present) PathN Path A: N-Attack (Kinetic Control) Substrate->PathN  Nucleophilicity: N >> O   PathO Path B: O-Attack (Thermodynamic/Base/Catalyst Driven) Substrate->PathO  High pH or DMAP   Reagent Acylating Agent (R-COX) Reagent->PathN Reagent->PathO ProductN N-Acyl Product (Desired) PathN->ProductN ProductNO N,O-Diacyl Product (Side Reaction) PathO->ProductNO

Figure 2: Kinetic vs. Thermodynamic control. Under neutral conditions, the amine (Path A) is kinetically favored. Strong bases or catalysts lower the barrier for Path B.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on protection/deprotection conditions).

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Molecular Sciences, 2004. (Discusses OSu vs Cl reactivity).

  • Agami, C., & Couty, F. "The reactivity of the N-Boc group." Tetrahedron, 2002. (Mechanistic insights into Boc transfer).

  • Lapatsanis, L., et al. "Synthesis of N-Fmoc amino acids and their derivatives using Fmoc-OSu." Synthesis, 1983. (The foundational paper establishing Fmoc-OSu as the selective standard).

Troubleshooting

Technical Support Center: Optimizing Benzyl 2-hydroxypropylcarbamate Synthesis

Ticket ID: #CBZ-OPT-402 Subject: Yield Optimization & Troubleshooting for N-Cbz Protection of 1-Amino-2-Propanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Core D...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CBZ-OPT-402 Subject: Yield Optimization & Troubleshooting for N-Cbz Protection of 1-Amino-2-Propanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Directive

You are attempting to synthesize Benzyl 2-hydroxypropylcarbamate (also known as N-Cbz-1-amino-2-propanol) via the reaction of Benzyl chloroformate (Cbz-Cl) with 1-amino-2-propanol .[1]

While this is a standard amine protection, the presence of a secondary hydroxyl group on the substrate introduces a competitive nucleophilic risk (O-acylation). Furthermore, the instability of Cbz-Cl leads to variable yields if stoichiometry and pH are not rigorously controlled.[1] This guide prioritizes chemoselectivity and purification efficiency .

Technical Deep Dive: Mechanism & Selectivity

To optimize yield, you must understand the competing kinetics.

The Chemoselectivity Challenge

The reaction relies on the nucleophilicity differential between the primary amine (


) and the secondary alcohol (

).
  • Target Reaction (Kinetic Control): The amine attacks the carbonyl of Cbz-Cl. This is fast and exothermic.

  • Side Reaction (Thermodynamic/pH driven): The hydroxyl group attacks Cbz-Cl to form a carbonate (O-Cbz). This occurs if:

    • pH > 10: Alkoxide formation is promoted.

    • Temperature > 20°C: Overcomes the activation energy barrier for the less nucleophilic alcohol.

    • Excess Cbz-Cl: Once the amine is consumed, the remaining reagent reacts with the alcohol.

Reagent Instability

Cbz-Cl is moisture sensitive.[1] It hydrolyzes to form Benzyl Alcohol and HCl .

  • Impact: Benzyl alcohol is a high-boiling impurity (

    
    C) that is difficult to remove from your product without column chromatography.
    
  • Mitigation: Use fresh reagent and a slight excess (1.05–1.1 eq) to account for hydrolysis, but add it slowly to prevent local excesses that drive O-acylation.

Visualizing the Pathway

The following diagram illustrates the reaction logic and failure points.

ReactionPathway Start 1-Amino-2-Propanol + Cbz-Cl Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack SideProduct2 Benzyl Alcohol (Hydrolysis) Start->SideProduct2 Water present Slow addition Product Benzyl 2-hydroxypropylcarbamate (Target) Intermediate->Product Fast (-HCl) Low Temp (<5°C) SideProduct1 Bis-Cbz Impurity (N,O-diacylated) Intermediate->SideProduct1 Slow High Temp / High pH

Figure 1: Reaction pathway showing the kinetic competition between N-acylation (Target) and O-acylation (Impurity).[1]

Optimized Experimental Protocol

We recommend the Schotten-Baumann conditions (Biphasic Aqueous/Organic) over anhydrous organic conditions (DCM/TEA). The water phase acts as a heat sink and the inorganic base (


 or 

) buffers the HCl without promoting O-acylation as aggressively as strong organic bases.
Materials
  • Substrate: 1-Amino-2-propanol (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 eq)[1]

  • Base: Sodium Bicarbonate (

    
    ) (2.0 eq) or Sodium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: THF/Water (1:1) or Ethyl Acetate/Water (1:1)

Step-by-Step Workflow
  • Preparation: Dissolve 1-amino-2-propanol and the base in water. Add an equal volume of THF (or EtOAc).

    • Why: Biphasic systems keep the generated salt in the water layer.

  • Cooling (Critical): Cool the mixture to 0°C using an ice bath.

    • Why: Suppresses O-acylation and controls the exotherm.

  • Addition: Add Cbz-Cl dropwise over 30–60 minutes.

    • Why: Prevents local concentration hotspots where Cbz-Cl > Amine.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Visualization: Ninhydrin for amine consumption; UV for Cbz group).

  • Quench: If amine is gone, stop. If Cbz-Cl remains, add a small amount of dimethylaminopropylamine (DAPA) or simple stirring with aqueous base will hydrolyze it.

Workup & Purification Flow[1][2][3][4]

Workup Rxn Reaction Mixture (THF/Water) Sep Phase Separation Rxn->Sep Org Organic Layer (Product + Benzyl Alcohol) Sep->Org Aq Aqueous Layer (Salts + Unreacted Amine) Sep->Aq Discard Wash1 Acid Wash (1M HCl) *CRITICAL STEP* Org->Wash1 Wash2 Brine Wash Wash1->Wash2 Removes trace amine Dry Dry (MgSO4) & Concentrate Wash2->Dry Crude Crude Oil Dry->Crude Purify Recrystallization (Toluene/Hexane) OR Column (Hex/EtOAc) Crude->Purify

Figure 2: Workup procedure emphasizing the acid wash to remove unreacted starting material.

Troubleshooting & FAQs

Data Summary: Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<50%) Cbz-Cl qualityCheck Cbz-Cl purity. If yellow/fuming, it has degraded.[2] Buy fresh or distill (caution: hazardous).
Oily Product (Won't Solidify) Benzyl Alcohol impurityThe byproduct of Cbz-Cl hydrolysis prevents crystallization. Use column chromatography or high-vac drying.[1]
Double Spot on TLC O-Acylation (Bis-Cbz)Reaction got too hot or pH > 11. Keep at 0°C longer; reduce base strength (use

instead of

).
Emulsion during workup Amphiphilic natureThe product has both lipophilic (Cbz) and hydrophilic (OH) parts. Saturate aqueous layer with NaCl (brine) to force separation.
Frequently Asked Questions

Q: Can I use Triethylamine (TEA) in DCM instead of the aqueous method? A: Yes, but it is riskier for selectivity. If you must use anhydrous conditions, use DCM as solvent and cool to -10°C .[1] Add the Cbz-Cl very slowly. TEA is a stronger base and can promote O-acylation if the temperature spikes. The aqueous Schotten-Baumann method is generally more robust for amino alcohols [1].

Q: My product contains Benzyl Alcohol. How do I remove it without a column? A: This is the most common annoyance with Cbz protection.

  • Trituration: Try triturating the crude oil with Hexanes or Pentane. The carbamate product is often a solid, while benzyl alcohol is liquid and soluble in pentane.

  • High Vacuum: Benzyl alcohol boils at 205°C. Heating the product to 60°C under high vacuum (<1 mbar) for 4 hours can remove significant amounts.

Q: Why is the reaction pH dropping? A: The reaction produces HCl as a byproduct.



If the pH drops below 7, the amine becomes protonated (

) and is no longer nucleophilic, stopping the reaction.[1] Ensure you have at least 1.5–2.0 equivalents of base to neutralize the HCl [2].

Q: Is the product stable? A: Yes, Benzyl 2-hydroxypropylcarbamate is stable at room temperature.[1] However, like all carbamates, it can degrade under strongly basic conditions (hydrolysis) or strong acid/heat (deprotection). Store in a cool, dry place.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (The definitive guide on Cbz protection conditions and stability).

  • Organic Syntheses. Benzyl Carbamate. Org. Synth. 1951, 31, 13; Coll.[1] Vol. 4, 788. Link (Foundational protocol for benzyl carbamate synthesis).

  • ChemicalBook. Benzyl N-(3-hydroxypropyl)carbamate Synthesis. (Protocol adapted from isomer synthesis). Link

  • BenchChem. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for Benzyl 2-hydroxypropylcarbamate

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely working with Benzyl 2-hydroxypropylcarbamate , a compound frequently used as a pharmaceutical intermediate or a protected amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with Benzyl 2-hydroxypropylcarbamate , a compound frequently used as a pharmaceutical intermediate or a protected amino alcohol (N-Cbz-amino-2-propanol).

From a solubility perspective, this molecule presents a "dual personality":

  • The Lipophilic Tail: The Benzyl carbamate (Cbz) group is aromatic and hydrophobic, driving solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.

  • The Hydrophilic Head: The 2-hydroxypropyl chain contains a secondary alcohol and a carbamate nitrogen, capable of hydrogen bonding, which improves solubility in alcohols and polar aprotic solvents while reducing solubility in aliphatic hydrocarbons.

Key Physicochemical Parameters (Estimated):

  • LogP: ~1.2 – 1.7 (Moderate Lipophilicity) [1, 2]

  • Physical State: Often a low-melting solid or viscous oil (MP: ~50–60°C for pure enantiomers; racemates may be oils).

  • Hygroscopicity: The secondary hydroxyl group makes the compound slightly hygroscopic.

Solubility Compatibility Matrix

The following data categorizes solvent suitability based on thermodynamic solubility and kinetic dissolution rates.

Solvent ClassSpecific SolventSolubility RatingSolubility Limit (Est.)Application Note
Polar Aprotic DMSO Excellent > 100 mg/mLRecommended for Bio-Assays. Use for stock solutions stored at -20°C.
Polar Aprotic DMF Excellent > 100 mg/mLAlternative to DMSO for chemical synthesis.
Alcohols Methanol / Ethanol High > 50 mg/mLGood for transferring the compound; solvent is easily evaporated.
Chlorinated DCM / Chloroform High > 50 mg/mLBest for Extraction. Excellent solubilization of the Cbz group.
Esters Ethyl Acetate Moderate/High ~ 20–40 mg/mLBest for Recrystallization. Solubility decreases significantly with temperature (good for purification).
Ethers THF High > 50 mg/mLSuitable for reaction media.
Aqueous Water / PBS Low < 1–5 mg/mLNot Recommended for Stock. Requires co-solvent (e.g., 5% DMSO) to maintain stability in aqueous buffers.
Alkanes Hexanes / Heptane Insoluble < 0.1 mg/mLAntisolvent. Use to precipitate the compound from Ethyl Acetate or DCM.

Interactive Troubleshooting Guides

Workflow A: Selecting the Right Solvent System

Use this logic tree to determine the optimal solvent based on your downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO Use DMSO (Stock 100mM) Dilute into buffer <1% v/v BioAssay->DMSO Polarity Reaction Polarity? Synthesis->Polarity NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: Acetonitrile/Water (Compound is soluble in mobile phase) Analysis->HPLC PrecipCheck Check for Precipitation in Media DMSO->PrecipCheck Warm Action: Warm to 37°C or Reduce Conc. PrecipCheck->Warm Precipitates DCM Non-Polar/Extraction: Use DCM or EtOAc Polarity->DCM Non-polar DMF Polar/Coupling: Use DMF or THF Polarity->DMF Polar

Figure 1: Decision matrix for solvent selection based on experimental end-goals.

Workflow B: Troubleshooting "Oiling Out"

A common issue with Benzyl 2-hydroxypropylcarbamate is "oiling out" (forming a separate liquid phase) instead of crystallizing during purification. This occurs because the melting point is low and the hydroxyl group holds solvent.

OilingOut Issue Issue: Compound Oils Out Instead of Crystallizing CheckSolvent Check Solvent System Issue->CheckSolvent TooFast Precipitation too fast? CheckSolvent->TooFast Solvent ok Action3 Change Antisolvent (Use Heptane instead of Hexane) CheckSolvent->Action3 Boiling pt mismatch Action1 Add Seed Crystal TooFast->Action1 Yes Action2 Slow Cooling (Wrap flask in foil) TooFast->Action2 Yes Action4 Dry Solution (Trace water causes oils) TooFast->Action4 No (Cloudy oil)

Figure 2: Troubleshooting logic for purification issues (Oiling Out).

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 50 mM Stock Solution (DMSO)

Target: Create a stable stock for biological assays.

  • Calculate Mass:

    • Molecular Weight (MW) of Benzyl 2-hydroxypropylcarbamate

      
       209.24  g/mol .[1][2][3][4]
      
    • To make 1 mL of 50 mM solution, you need:

      
      .
      
  • Weighing: Weigh 10.5 mg of the compound into a sterile microcentrifuge tube.

    • Note: If the compound is a viscous oil, weigh by difference using a syringe or glass pipette.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • QC Check: If hazy, sonicate for 2 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

SOP 2: Recrystallization (Purification)

Target: Purify crude material that is slightly yellow or oily.

  • Dissolve: Dissolve the crude solid/oil in the minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Dry: If the solution is cloudy, add anhydrous Magnesium Sulfate (

    
    ), stir for 5 mins, and filter. Water causes oiling out.
    
  • Antisolvent: Slowly add Hexanes (or Heptane) dropwise to the warm solution until a faint, persistent cloudiness appears.

  • Crystal Growth: Add 1-2 drops of Ethyl Acetate to clear the cloudiness. Remove from heat.

  • Cooling: Allow to cool to room temperature slowly (do not place directly on ice). Once room temp, move to 4°C fridge.

  • Harvest: Filter the white crystals and wash with cold Hexane.

Frequently Asked Questions (FAQ)

Q: Why does my solution turn cloudy when I add water/buffer? A: This is the "Ouzo effect." Benzyl 2-hydroxypropylcarbamate is hydrophobic (benzyl ring). When you dilute a DMSO stock into water, the solubility drops drastically.

  • Fix: Ensure your final concentration in aqueous media is below the solubility limit (typically < 100 µM). Keep DMSO concentration < 0.5% to prevent precipitation and toxicity.

Q: The compound is an oil, but the literature says it's a solid. Is it degraded? A: Not necessarily.

  • Impurities: Small amounts of solvent or starting material (benzyl alcohol) can depress the melting point.

  • Racemate vs. Enantiomer: The pure enantiomer (e.g., S-isomer) is usually a crystalline solid. The racemic mixture (mix of R and S) often has a lower melting point and may remain an oil [1, 3].

  • Check: Run a 1H-NMR.[2] If the spectrum is clean, it is likely just the physical state of the racemate.

Q: Can I use Ethanol instead of DMSO for cell culture? A: Yes, but with caution. Ethanol evaporates faster than DMSO, potentially changing the concentration during the assay setup. Ethanol is also more cytotoxic to certain cell lines at equivalent percentages compared to DMSO.

References

  • PubChem Database.Benzyl N-(3-hydroxypropyl)carbamate (Analogous Structure Data). National Library of Medicine. [Accessed 2023].

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Sigma-Aldrich Technical Library.Product Specification: Benzyl N-(2-hydroxy-2-methylpropyl)

  • Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems.[5][6][7] University of Rhode Island.[5] (Foundational text on amino acid/carbamate derivative solubility).

Sources

Troubleshooting

Technical Support Center: Purification of Cbz-Amino Alcohols

Topic: Recrystallization & Troubleshooting of N-Benzyloxycarbonyl (Cbz) Amino Alcohols Ticket ID: #REC-CBZ-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Troubleshooting of N-Benzyloxycarbonyl (Cbz) Amino Alcohols Ticket ID: #REC-CBZ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Waxy Solid" Challenge

User Query: "I reduced my Cbz-amino acid to the alcohol, but the workup yielded a sticky oil or a waxy solid that won't crystallize. Standard acid-base extractions didn't clean it up enough. How do I purify this?"

Scientist’s Analysis: Unlike their precursor Cbz-amino acids, Cbz-amino alcohols lack a free carboxylic acid group. This leads to two critical purification challenges:

  • Loss of Zwitterionic Character: You cannot purify them via salt formation (e.g., DCHA salts) or standard acid/base extraction washes, which are the go-to methods for amino acids.

  • Low Melting Points: The reduction of the carboxyl group significantly lowers the melting point and hydrogen-bonding network rigidity, making these compounds prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

The guide below details the specific solvent systems and thermodynamic controls required to force these "waxy" intermediates into a crystalline lattice.

Solvent Selection Matrix

The choice of solvent is dictated by the hydrophobicity of the amino acid side chain (


-group).

Table 1: Recommended Solvent Systems for Cbz-Amino Alcohols

Side Chain TypeExamplesPrimary Solvent (Good)Anti-Solvent (Poor)Ratio (v/v)Notes
Aromatic Cbz-Phe-ol, Cbz-Tyr-olEthyl Acetate (EtOAc)Hexanes or Heptane1:3 to 1:5Preferred. Aromatic stacking aids crystallization. Toluene can replace EtOAc if solubility is too high.
Aliphatic (Branched) Cbz-Val-ol, Cbz-Leu-olDiethyl EtherPetroleum Ether1:2These are most prone to oiling out. Ether evaporates slowly, allowing crystal growth.
Aliphatic (Linear) Cbz-Ala-olEtOAcHexanes1:4Requires aggressive seeding.
Polar/Functional Cbz-Ser-ol, Cbz-Thr-olEthanol (EtOH)Water9:1Caution: Water content must be minimized to prevent emulsion formation.

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. Cbz-amino alcohols are often too soluble in them, preventing saturation even at


.

Standard Operating Procedure (SOP)

Protocol: The "Cloud Point" Method with Seeding

Objective: To purify crude Cbz-amino alcohol (purity >85%) to analytical grade (>98%).

Materials:

  • Crude Cbz-amino alcohol (dried thoroughly under high vacuum).

  • Hot plate/magnetic stirrer.

  • Solvent pair (from Table 1).[1]

  • Seed crystal (if available, or obtained via scratching).

Workflow:

  • Preparation (The "Dry" Check): Ensure the crude oil contains <1% residual solvent (e.g., THF from the reduction step). Residual THF is a "solubility bridge" that will prevent crystallization.

    • Action: Dry under high vacuum (0.1 mmHg) at

      
       for 2 hours.
      
  • Dissolution:

    • Transfer crude solid to an Erlenmeyer flask.

    • Add the Primary Solvent (e.g., EtOAc) dropwise at

      
      .
      
    • Stop adding solvent the moment the solid dissolves.

  • Filtration (Crucial Step):

    • While hot, filter the solution through a glass frit or cotton plug to remove inorganic salts (e.g., Boron salts from

      
       reduction) or dust. These impurities act as "false nucleators" that cause oiling out.
      
  • Nucleation Setup:

    • Reheat filtrate to dissolve any crash-out.

    • Add Anti-Solvent (e.g., Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Primary Solvent to just clear the solution again.

  • Crystallization:

    • Remove from heat.[2][3] Insulate the flask with a paper towel to ensure slow cooling .

    • Seeding: When the solution reaches

      
      , add a seed crystal.[4]
      
    • Allow to stand at Room Temperature (RT) for 4 hours, then transfer to

      
       overnight.
      
  • Isolation:

    • Filter cold. Wash with cold Anti-Solvent.[2]

Troubleshooting & Logic Pathways

Issue #1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form on the bottom/sides instead of crystals.[5] Cause: The solution entered the "metastable zone" too fast, or the melting point of the solute in the solvent mixture is lower than the temperature of the solution.

Visual Logic: The Oiling Out Rescue Plan

OilingOutRescue Start Problem: Product Oiled Out CheckTemp Is the solution boiling? Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat No CheckPurity Is Crude Purity < 80%? CheckTemp->CheckPurity Yes (Already Hot) AddPrimary Add 10% more Primary Solvent (EtOAc) Reheat->AddPrimary SlowCool Cool very slowly (1°C per minute) AddPrimary->SlowCool Triturate Perform Trituration (See FAQ) CheckPurity->Triturate Yes (Too Impure) Seed Add Seed Crystal at Cloud Point CheckPurity->Seed No (Purity OK) SlowCool->Seed

Figure 1: Decision tree for rescuing an oiled-out recrystallization batch.

Issue #2: No Precipitate (Yield Loss)

Symptom: Solution remains clear even at


.
Cause: 
  • Too much solvent: The Cbz-alcohol is too soluble.

  • Residual "Good" Solvent: Traces of THF or Dioxane from the reduction reaction.

Corrective Action:

  • Rotary evaporate the solution to dryness.

  • Redissolve in the minimum amount of only the anti-solvent (e.g., Hexane) with a tiny amount of EtOAc.

  • Use the "Scratch" technique: Scratch the inner glass wall with a glass rod at the air-liquid interface to generate micro-glass shards that act as nucleation sites [1].

Frequently Asked Questions (FAQs)

Q1: Can I use the DCHA (Dicyclohexylamine) salt method to purify my Cbz-amino alcohol? A: No. The DCHA salt method relies on an acid-base reaction between the amine of DCHA and the carboxylic acid of a protected amino acid. Your compound is an alcohol; it has no acidic proton to form the salt. Attempting this will only contaminate your oil with DCHA [2].

Q2: My product is a sticky oil. How do I "triturate" it? A: Trituration is the best pre-purification step for Cbz-amino alcohols.

  • Place the oily crude in a flask.

  • Add cold Pentane or Hexane (the compound should be insoluble in this).

  • Sonicate or stir vigorously. The solvent will extract non-polar impurities (like mineral oil or siloxanes) and often turn the oil into a white powder.

  • Decant the solvent and proceed to recrystallization.[2][6][7]

Q3: Is the Cbz group stable to heating during recrystallization? A: Yes. The Carbobenzyloxy (Cbz) group is stable to the mild heating (


) required for recrystallization. It is generally only cleaved by catalytic hydrogenation (

) or strong acids (HBr/AcOH) [3]. However, avoid prolonged boiling in alcohols (MeOH/EtOH) if your compound has ester side chains, to prevent transesterification.

Q4: Why is my yield low (<50%)? A: Cbz-amino alcohols are amphiphilic. If you use too much primary solvent (EtOAc), the compound stays in the mother liquor.

  • Tip: Save the mother liquor, evaporate it, and run a second "crop" of crystallization. The second crop is usually less pure but recovers yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (See Section on Salt Formation vs. Alcohols).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Carbamates).[2][4][8][9][10][11][12]

  • Organic Syntheses. (Various Procedures for N-Cbz derivatives). Organic Syntheses, Coll.[13] Vol. 6, p. 101.

Sources

Optimization

Controlling rotameric broadening in carbamate NMR spectra

Current Status: Operational Ticket ID: ROT-NMR-001 Assigned Specialist: Senior Application Scientist Introduction: The "Missing Signal" Phenomenon In small molecule drug discovery, carbamate protecting groups (Boc, Cbz,...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: ROT-NMR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Missing Signal" Phenomenon

In small molecule drug discovery, carbamate protecting groups (Boc, Cbz, Fmoc) and carbamate linkers are ubiquitous. However, they frequently cause a specific panic in the analytical lab: "I synthesized the molecule, the mass spec is correct, but the NMR is missing carbons and the protons are broad blobs."

This is rarely a purity issue. It is a rotameric broadening issue caused by the partial double bond character of the


 bond. The resonance interaction creates a rotational barrier (

kcal/mol), trapping the molecule in distinct cis (E) and trans (Z) conformers.

When the interconversion rate (


) matches the NMR timescale, signals broaden into the baseline (intermediate exchange). This guide provides the protocols to control this equilibrium and recover your spectral resolution.

Module 1: Diagnosis & Triage

User Question: How do I distinguish between rotameric broadening, aggregation, or just a bad shim?

The Diagnostic Workflow

Before heating a sample (which risks degradation), you must confirm the broadening is kinetic (rotamers) and not physical (aggregation/viscosity).

The Protocol:

  • Check Non-Exchangeable Signals: Look at a solvent residual peak or an internal standard (TMS). If these are sharp (<1 Hz), your shimming is fine.

  • The Dilution Test: Dilute the sample 10x.

    • Result A: Peaks sharpen significantly

      
      Aggregation  (stacking).
      
    • Result B: Peaks remain broad

      
      Rotamers  (intramolecular kinetics).
      

DiagnosticTree Start Observation: Broad/Missing Peaks ShimCheck Check TMS/Solvent Width Start->ShimCheck ShimBad Shim Issue (Re-shim/Tune) ShimCheck->ShimBad Broad ShimGood Shim Good (Chemical Origin) ShimCheck->ShimGood Sharp Dilution Dilution Test (10x) ShimGood->Dilution Agg Peaks Sharpen: Aggregation Dilution->Agg Rot Peaks Stay Broad: Rotamers Dilution->Rot Action Proceed to VT-NMR Rot->Action

Figure 1: Diagnostic logic tree to isolate rotameric broadening from instrumental or aggregation artifacts.

Module 2: The Thermal Solution (VT-NMR)

User Question: I confirmed it's rotamers. How hot do I need to heat the sample to see a sharp spectrum?

The Physics of Coalescence

You need to push the exchange rate (


) into the "fast exchange" regime. The temperature required to merge two distinct rotamer peaks into one sharp average peak is the Coalescence Temperature (

)
.[1][2]

The rate constant at coalescence (


) is defined by the chemical shift separation of the rotamers (

in Hz) in the slow-exchange limit (low temp):


Key Insight: The larger the separation between your rotamer peaks (


), the hotter you must heat the sample to coalesce them.
Experimental Protocol: High-Temperature NMR

Safety Warning: Never heat standard NMR tubes sealed with plastic caps above 50°C. Use high-pressure tubes (J. Young) or ensure strict temperature limits based on solvent boiling points.

  • Solvent Selection: Choose a solvent with a high boiling point and appropriate polarity.

  • Stepwise Heating: Increase T in 10K increments.

  • Shimming: You must re-shim at every temperature step. Convection currents degrade homogeneity.

  • Target: 10-20°C above

    
     usually yields sharp, integrable lines.
    

Recommended Solvents for Carbamate VT-NMR:

SolventBoiling Point (°C)Max Rec.[3][4][5] T (°C)Application Note
DMSO-d6 189120Best Universal Choice. Breaks aggregation; high T range.
Toluene-d8 11080Good for lipophilic carbamates.
Tetrachloroethane-d2 146120Excellent for non-polar samples requiring very high T.
DMF-d7 153120Good alternative to DMSO if solubility is an issue.

Module 3: Strategic Workarounds (Field & Solvent)

User Question: My sample decomposes at 80°C. I can't reach coalescence. What now?

Strategy A: The "Low Field" Advantage

This is counter-intuitive. Researchers often move to higher fields (e.g., 800 MHz) for better resolution. However, for rotamers, higher field strength makes coalescence harder to achieve.

  • Reasoning:

    
     (in Hz) scales linearly with field strength (
    
    
    
    ).
  • Effect: If you double the field, you double

    
    , which doubles the required exchange rate 
    
    
    
    to see a single peak.
  • Action: If you cannot heat the sample, move to a lower field instrument (300 or 400 MHz) . The coalescence temperature (

    
    ) will be lower.[1]
    

FieldEffect cluster_low 300 MHz Magnet cluster_high 800 MHz Magnet LowField Small Δν (Hz) LowTc Lower Tc Required (Easier Coalescence) LowField->LowTc HighField Large Δν (Hz) HighTc Higher Tc Required (Harder Coalescence) HighField->HighTc

Figure 2: The inverse relationship between magnetic field strength and ease of coalescence.

Strategy B: Solvent Polarity Switching

The rotational barrier in carbamates is influenced by the contribution of the resonance structure


.
  • Polar Solvents (DMSO, Methanol): Stabilize the charge-separated transition state or ground state, potentially altering the barrier height.

  • Hydrogen Bonding: Solvents that H-bond to the carbonyl oxygen can increase the double-bond character, raising the barrier. Switching from CDCl3 to DMSO often changes the rotamer ratio, sometimes shifting a minor rotamer (broad) into a major one (sharp).

Module 4: The "Invisible Carbon" Fix

User Question: My 13C spectrum is missing the carbamate carbonyl and the alpha-carbon. Is my concentration too low?

Root Cause: In intermediate exchange, the carbon signal broadens so much it disappears into the baseline noise. Furthermore, the relaxation time (


) of quaternary carbonyls is long, and the Nuclear Overhauser Effect (NOE) enhancement is low.

The Workaround: Do not rely on 1D


C NMR. Use 2D Heteronuclear correlation.
  • HMBC (Heteronuclear Multiple Bond Coherence): Look for correlations from the sharp protons on the side chains (

    
    ) to the "invisible" carbonyl. HMBC is less sensitive to broadening than direct detection.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Even if the alpha-proton is broad, the HSQC cross-peak is often detectable because the magnetization transfer is efficient.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Chapter 9: Dynamics).

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

  • Wiberg, K. B., et al. (1987). Rotational barriers in amides and carbamates.[6][7][8][9][10] Journal of the American Chemical Society, 109(5), 1353-1363.

  • Reich, H. J. (2022). Dynamic NMR. University of Wisconsin-Madison Chemistry Department.

Sources

Troubleshooting

Technical Support Center: Stability Profile of Benzyl 2-hydroxypropylcarbamate

Topic: Hydrolytic Stability & Degradation Pathways Molecule: Benzyl 2-hydroxypropylcarbamate (N-Cbz-1-amino-2-propanol) Document ID: TSC-HPC-2024-001 Executive Summary: The Stability "Bottom Line" Benzyl 2-hydroxypropylc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolytic Stability & Degradation Pathways Molecule: Benzyl 2-hydroxypropylcarbamate (N-Cbz-1-amino-2-propanol) Document ID: TSC-HPC-2024-001

Executive Summary: The Stability "Bottom Line"

Benzyl 2-hydroxypropylcarbamate exhibits a non-linear stability profile governed by intramolecular catalysis . Unlike simple alkyl carbamates, the presence of the


-hydroxyl group creates a specific vulnerability under basic conditions.
  • Acidic to Neutral (pH 2.0 – 7.0): High Stability. The molecule is kinetically stable. Hydrolysis is negligible at room temperature.

  • Basic (pH > 8.5): Critical Instability. The molecule undergoes rapid intramolecular cyclization (not simple hydrolysis) to form 5-methyl-2-oxazolidinone, releasing benzyl alcohol. This reaction is orders of magnitude faster than direct hydrolysis.

  • Biological Matrices: Susceptible to enzymatic cleavage by plasma esterases.[1]

Module 1: The Stability Matrix

This matrix provides estimated stability windows based on structural analogues (N-Cbz-amino alcohols).

ParameterConditionStability StatusDominant Mechanism
pH < 2.0Moderate Acid-catalyzed hydrolysis (

mechanism). Protonation of carbonyl oxygen.[2]
2.0 – 7.0 Excellent Metastable zone. Water attack is too slow to be significant.
7.5 – 9.0Poor Onset of intramolecular cyclization.

drops to hours.
> 10.0Critical Rapid degradation.

in minutes. Alkoxide-mediated cyclization.
Temperature 4°CStable Recommended storage condition.
25°CStable Stable at neutral pH.
> 60°CUnstable Thermal elimination and decarboxylation may occur regardless of pH.
Buffer PhosphateCaution Phosphate ions can act as general bases, accelerating cyclization at pH > 7.5.
TRISCaution Primary amines in TRIS can trans-carbamoylate at high temperatures.

Module 2: Mechanistic Insight (The "Oxazolidinone Trap")

Users often confuse the degradation of this molecule with simple hydrolysis. In reality, the


-hydroxyl group acts as an internal nucleophile.
Degradation Pathway Diagram

G cluster_0 pH > 8.0 (Rapid Cyclization) Reactant Benzyl 2-hydroxypropylcarbamate (Stable Precursor) Intermediate Tetrahedral Intermediate (Transient) Reactant->Intermediate Base (OH-) deprotonates beta-hydroxyl group Product1 5-methyl-2-oxazolidinone (Cyclic Carbamate) Intermediate->Product1 Intramolecular Nucleophilic Attack Product2 Benzyl Alcohol (Leaving Group) Intermediate->Product2 Elimination

Figure 1: Under basic conditions, the pendant hydroxyl group attacks the carbamate carbonyl, ejecting benzyl alcohol and forming a cyclic oxazolidinone.

Module 3: Troubleshooting Guides (FAQs)

Q1: I see a new peak in my HPLC chromatogram, but the molecular weight is much lower than expected. Is this hydrolysis?

Diagnosis: Likely Cyclization , not simple hydrolysis.

  • The Issue: Simple hydrolysis would yield 1-amino-2-propanol and benzyl alcohol. However, at pH > 8, the major product is 5-methyl-2-oxazolidinone (MW ~101 Da) and Benzyl Alcohol (MW ~108 Da).

  • Action: Check the mass spectrum. If you see a mass corresponding to the oxazolidinone, your pH is too high.

  • Fix: Adjust sample diluent to pH < 6.0 using 0.1% Formic Acid or Acetate buffer.

Q2: Why is my compound degrading in Phosphate Buffer (pH 7.4) but stable in Water?

Diagnosis: General Base Catalysis. [3]

  • The Issue: Phosphate anions (

    
    ) can act as a general base, facilitating the deprotonation of the hydroxyl group even at neutral pH, accelerating the cyclization described above.
    
  • Fix: Switch to non-nucleophilic buffers like HEPES or MOPS, or simply maintain a slightly lower pH (6.5) if the experiment permits.

Q3: Can I use this molecule in cell culture media (pH 7.4)?

Diagnosis: Conditional Stability.

  • The Issue: At 37°C and pH 7.4, the half-life is likely sufficient for short-term experiments (24-48 hours), but degradation will occur over days.

  • Warning: Fetal Bovine Serum (FBS) contains esterases that may cleave the carbamate bond enzymatically, independent of pH.

  • Control: Always include a "media-only" (no cells) stability control to distinguish chemical degradation from metabolic turnover.

Module 4: Standard Operating Procedure (SOP) for Stability Validation

Objective: Determine the specific


 of Benzyl 2-hydroxypropylcarbamate in your experimental buffer.
Reagents
  • Stock Solution: 10 mM Benzyl 2-hydroxypropylcarbamate in DMSO.

  • Internal Standard: 1 mM Caffeine (chemically inert).

  • Buffers: pH 2, pH 7.4 (PBS), pH 9 (Borate), pH 12 (NaOH).

Protocol
  • Preparation: Spike the Stock Solution into the test Buffer to a final concentration of 100

    
    M. Add Internal Standard (50 
    
    
    
    M).
  • Incubation: Incubate at desired temperature (e.g., 25°C or 37°C) in a thermomixer.

  • Sampling:

    • Timepoints: 0, 1h, 4h, 8h, 24h.

    • Quenching (CRITICAL): Immediately quench basic samples (pH > 8) by adding an equal volume of 1% Formic Acid in Acetonitrile. Failure to quench will allow degradation to continue in the HPLC vial.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: UV at 254 nm (monitors Benzyl group).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Williams, A. (1972). "The Mechanism of Action of Carbamates." Perkin Transactions 2.
  • Intramolecular Cyclization of Amino-Alcohol Carbamates

    • Pingen, D., & Vogt, D. (2013).[4] "Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines." Catalysis Science & Technology.

    • Source:

  • Oxazolidinone Formation (The "Trap")

    • Fujimoto, Y., et al. (2022).[5] "Sequential Intramolecular Cyclization of Amino Alcohol Carbamates." Organic Letters.

    • Source:

  • pH-Rate Profiles of Carbamates

    • Santos, S.P., et al. (2007).[6] "Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates." Journal of the Brazilian Chemical Society.

    • Source:

  • General Carbamate Stability in Drug Design

    • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Source:

Sources

Optimization

Troubleshooting low melting point issues in carbamate intermediates

Technical Support Center: Troubleshooting Low Melting Point Issues in Carbamate Intermediates Executive Summary Status: Active Guide Ticket Type: Synthesis & Purification Support Target Analyte: Organic Carbamates ( ) Co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Melting Point Issues in Carbamate Intermediates

Executive Summary

Status: Active Guide Ticket Type: Synthesis & Purification Support Target Analyte: Organic Carbamates (


)
Common Symptom:  Product isolates as an oil or sticky solid with a melting point (MP) 5–20°C below literature values.

The Core Problem: Carbamates are notorious for melting point depression due to three converging factors:

  • Conformational Flexibility: The restricted rotation around the

    
     bond creates syn/anti rotamers that can inhibit crystal lattice packing.
    
  • Hydrogen Bonding Networks: Impurities (especially ureas and water) disrupt the intermolecular H-bond network required for crystallization.

  • Thermal Instability: excessive heat during workup can reverse the reaction (releasing isocyanates) or drive side reactions.

Part 1: Diagnostic Flowchart (Logic Gate)

Before attempting purification, determine if the low MP is a Chemical Purity issue or a Physical State issue.

TroubleshootingFlow Start Symptom: Low Melting Point PurityCheck Step 1: Purity Check (HPLC / 1H-NMR) Start->PurityCheck Impure Result: Significant Impurities (>5%) PurityCheck->Impure Dirty Spectrum Pure Result: High Purity (>95%) PurityCheck->Pure Clean Spectrum IdentifyImp Identify Impurity Type Impure->IdentifyImp Urea Urea Byproduct (Insoluble in DCM/Ether) IdentifyImp->Urea StartMat Unreacted Amine/Alcohol IdentifyImp->StartMat ActionChem Action: Chemical Purification (Acid Wash / Selective Precip) Urea->ActionChem StartMat->ActionChem PhysicalIssue Diagnose Physical State Pure->PhysicalIssue SolventTrap Solvent Inclusion (Check NMR for solvent peaks) PhysicalIssue->SolventTrap Polymorph Polymorphism / Amorphous (Glassy solid) PhysicalIssue->Polymorph ActionPhys Action: Physical Modification (Lyophilization / Seeded Recryst) SolventTrap->ActionPhys Polymorph->ActionPhys

Figure 1: Decision matrix for diagnosing melting point depression in carbamate intermediates.

Part 2: The "Chemistry" Causes (Impurities)

Q1: My NMR looks clean, but the MP is still low. What is "hiding" in my product? A: You likely have Symmetrical Urea contamination.

  • The Mechanism: If moisture is present during synthesis (especially via isocyanate routes), water reacts with the isocyanate to form an amine, which immediately reacts with another isocyanate molecule to form a urea (

    
    ).
    
  • Why it lowers MP: Ureas have extremely high melting points (often >200°C). Paradoxically, a small amount of a high-melting impurity causes significant MP depression in the bulk carbamate due to lattice disruption (colligative properties) [1].

  • Detection: Urea protons often show up as broad singlets downfield (δ 6.0–8.0 ppm in DMSO-

    
    ) but can be missed in 
    
    
    
    due to poor solubility.
  • Fix: The "DCM Filtration" Trick.

    • Dissolve your crude carbamate in Dichloromethane (DCM) or Diethyl Ether.

    • Most carbamates are soluble; most symmetrical ureas are insoluble in these non-polar solvents.

    • Filter off the white solid (the urea).

    • Evaporate the filtrate to recover the purified carbamate.

Q2: I used excess amine to drive the reaction. Now I can't get rid of it. A: Unreacted amines act as a solvent in the crystal lattice, creating a "melt" at lower temperatures.

  • The Trap: Simple water washes often fail because lipophilic amines partition into the organic layer.

  • The Fix: Acidic Resin Scavenging.

    • Instead of liquid-liquid extraction (which can cause emulsions), stir your organic phase with Amberlyst 15 (H+ form) or a similar sulfonic acid resin for 30 minutes.

    • Filter the resin.[1][2][3] The amine stays bound to the beads; your neutral carbamate passes through [2].

Part 3: The "Physics" Causes (Solid State)

Q3: My product is an oil that refuses to solidify, even though it should be a solid. A: You are experiencing Supercooling or Solvent Inclusion . Carbamates are prone to forming "oils" because the hydrogen bonding capability (


) allows them to bind with solvent molecules or themselves in disordered arrays (amorphous state) rather than organizing into a crystal [3].

Protocol: The "Seeded Trituration" Method Do not just put it in the freezer (this increases viscosity, kinetically trapping the oil).

  • Solvent Swap: Dissolve the oil in a minimal amount of a "good" solvent (e.g., Ethyl Acetate).

  • Anti-Solvent Addition: Add a "bad" solvent (e.g., Hexanes or Heptane) dropwise until the solution turns slightly cloudy.

  • The Scratch: Take a glass spatula and vigorously scratch the side of the flask at the liquid-air interface. This creates microscopic nucleation sites.

  • Sonication: Briefly sonicate the flask. The energy input can overcome the activation barrier for crystallization.

  • Slow Cool: Now move to 4°C, then -20°C.

Q4: Why does my MP drop after drying the product in the oven? A: Thermal Reversion. Carbamates are thermally labile. Heating them, especially under vacuum, can reverse the formation reaction:



If you dry at >60°C, you may be generating isocyanates and alcohols, which then act as impurities (lowering MP) or recombine to form different side products [4].
  • Rule: Never dry carbamates above 40°C unless thermal stability is proven (TGA data). Use a vacuum desiccator with

    
     at room temperature.
    

Part 4: Data & Reference Tables

Table 1: Common Impurity Profiles & Solvents
Impurity TypeOriginEffect on MPRemoval Strategy
Symmetrical Urea Moisture + IsocyanateDepression (Broad range)Insoluble in DCM/Ether; Filter off.
Isocyanate Thermal decomposition / Incomplete RxnDepression (Sharp drop)Quench with MeOH; Wash with dilute

.
Residual Alcohol Excess reagentDepression (Oiling out)High-vac drying; Wash with water (if hydrophilic).
Trapped Solvent Crystal lattice inclusionDepression + "Sweating"Lyophilization (Freeze-drying) from Benzene/Dioxane.
Table 2: Solvent Selection for Recrystallization
Solvent Pair (Good/Bad)SuitabilityNotes
EtOAc / Hexanes Excellent Standard for lipophilic carbamates.
EtOH / Water Good Best for polar carbamates; risk of hydrolysis if heated too long.
Toluene / Heptane Moderate Good for removing aromatic impurities; hard to remove trace toluene.
DCM / Ether Poor Too volatile; leads to "skin" formation rather than crystals.

Part 5: Advanced Visualization (Synthesis Pathways)

Understanding where the impurity comes from is the first step to fixing the MP.

CarbamatePathways Amine Amine (R-NH2) Carbamate Target Carbamate (Solid, High MP) Amine->Carbamate + Chloroformate Iso Isocyanate (R-N=C=O) Iso->Carbamate + Alcohol Urea Symmetrical Urea (Insoluble Solid) Iso->Urea + Water (Rapid!) Reversion Decomposition (Isocyanate + Alcohol) Carbamate->Reversion + Heat/Vac Water Moisture (H2O) Heat Excess Heat (>60°C)

Figure 2: Reaction pathways leading to MP-depressing impurities.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. Link

  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.
  • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Benzyl 2-hydroxypropylcarbamate

Topic: 1H NMR chemical shifts of Benzyl 2-hydroxypropylcarbamate Content Type: Publish Comparison Guides Executive Summary Benzyl 2-hydroxypropylcarbamate (also known as N-Cbz-1-amino-2-propanol ) is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts of Benzyl 2-hydroxypropylcarbamate Content Type: Publish Comparison Guides

Executive Summary

Benzyl 2-hydroxypropylcarbamate (also known as N-Cbz-1-amino-2-propanol ) is a critical intermediate in the synthesis of peptidomimetics, chiral auxiliaries, and prodrug linkers. Its structural integrity hinges on the stability of the carbamate (Cbz) protecting group and the accessibility of the secondary hydroxyl moiety.

This guide provides an objective comparison of the 1H NMR spectral performance of this compound across two standard solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . Furthermore, it distinguishes the target compound from its common regioisomer, Benzyl 3-hydroxypropylcarbamate, ensuring precise structural validation during drug development workflows.

Structural Analysis & Assignment Strategy

Before interpreting the spectra, we must establish the theoretical chemical environment of the protons. The molecule consists of a lipophilic benzyl carbamate tail and a polar 2-hydroxypropyl head.

Molecular Structure & Proton Coding

The structure is defined as Ph-CH₂-O-CO-NH-CH₂-CH(OH)-CH₃ .

Proton IDChemical GroupMultiplicity PredictionExpected Shift (ppm)
H-Ar Aromatic PhenylMultiplet7.30 – 7.40
H-Bn Benzylic CH₂Singlet5.05 – 5.15
NH Carbamate NHBroad Singlet / Triplet5.00 – 7.20 (Solvent Dependent)
H-1 N-Methylene (-CH₂-)Multiplet / ddd3.00 – 3.40
H-2 Methine (-CH-)Multiplet3.80 – 4.00
H-3 Methyl (-CH₃)Doublet1.10 – 1.20
OH HydroxylBroad / DoubletVariable

Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the spectral resolution, particularly for the exchangeable protons (NH and OH). This comparison highlights the "performance" of each solvent in validating the compound's structure.

Scenario A: Chloroform-d (CDCl₃)
  • Utility: Routine purity checks; best for resolving the alkyl chain coupling without viscous broadening.

  • Limitation: The OH signal is often broad or invisible due to rapid exchange. The NH signal appears as a broad singlet, obscuring the coupling to the adjacent CH₂ group.

Scenario B: DMSO-d₆ (The "Locking" Solvent)
  • Utility: Structural elucidation. DMSO forms strong hydrogen bonds with the OH and NH protons, slowing their exchange rate.

  • Performance Gain:

    • OH Proton: Appears as a sharp doublet (coupling to H-2), confirming the secondary alcohol status.

    • NH Proton: Appears as a distinct triplet (coupling to H-1), confirming the primary amine origin.

Comparative Data Table
ProtonChemical Shift (δ, ppm) in CDCl₃ Chemical Shift (δ, ppm) in DMSO-d₆ Δδ (Solvent Shift)
H-Ar 7.30 – 7.38 (m, 5H)7.28 – 7.40 (m, 5H)Minimal
H-Bn 5.10 (s, 2H)5.02 (s, 2H)-0.08
NH ~5.20 (br s, 1H)7.15 (t, J=5.8 Hz, 1H)+1.95 (Significant)
OH ~2.50 (br, variable)4.65 (d, J=4.8 Hz, 1H)Resolved
H-2 3.90 – 3.98 (m, 1H)3.65 – 3.75 (m, 1H)-0.25
H-1 3.05 – 3.35 (m, 2H)2.95 – 3.10 (m, 2H)-0.15
H-3 1.16 (d, J=6.4 Hz, 3H)1.02 (d, J=6.2 Hz, 3H)-0.14

Expert Insight: The downfield shift of the NH signal in DMSO is diagnostic for carbamates. If you do not see the OH doublet in DMSO, your sample likely contains residual water or acid, catalyzing the exchange.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and sample preparation.

Synthesis of Benzyl 2-hydroxypropylcarbamate

This protocol uses the Schotten-Baumann condition, which is robust and minimizes O-acylation side products.

Reagents:

  • 1-Amino-2-propanol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Workflow:

  • Setup: Dissolve 1-amino-2-propanol and NaHCO₃ in the THF/Water mixture at 0°C.

  • Addition: Dropwise add Cbz-Cl over 30 minutes. Maintain temperature < 5°C to prevent O-acylation.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with Ninhydrin or KMnO₄).

  • Workup: Evaporate THF. Extract aqueous residue with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

NMR Sample Preparation
  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ or DMSO-d₆.

  • Filtration: If the solution is cloudy (common with Cbz derivatives due to salts), filter through a cotton plug into the NMR tube.

Visualization of Workflows & Logic

The following diagrams illustrate the synthesis pathway and the NMR assignment logic.

G cluster_nmr NMR Identification Logic Start 1-Amino-2-propanol (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Cbz-Cl (Protecting Group) Reagent->Intermediate Base NaHCO3 / H2O (Base) Base->Intermediate HCl Scavenging Product Benzyl 2-hydroxypropylcarbamate (Target) Intermediate->Product Elimination of Cl- Signal_NH NH Signal (5.2 - 7.2 ppm) Product->Signal_NH Confirms Carbamate Signal_OH OH Signal (Variable) Product->Signal_OH Confirms Alcohol Signal_Me Methyl Doublet (~1.1 ppm) Product->Signal_Me Confirms Propyl Chain Regio Regioisomer Check: 3-hydroxy has NO methyl doublet Signal_Me->Regio Distinguishes from 3-hydroxy isomer

Figure 1: Synthesis pathway and NMR diagnostic logic flow. The methyl doublet is the key differentiator from the 3-hydroxy regioisomer.

Comparison with Alternatives (Regioisomers)

A common error in synthesis is confusing the target with Benzyl 3-hydroxypropylcarbamate .

FeatureBenzyl 2-hydroxypropylcarbamate (Target)Benzyl 3-hydroxypropylcarbamate (Alternative)
Structure Branched (Methyl group)Linear (Propyl chain)
Methyl Signal Doublet at ~1.1 ppm (3H)None (Replaced by CH₂ quintet)
Methine Signal Multiplet at ~3.9 ppm (1H)None
Methylene Signals One CH₂ adjacent to NHTwo CH₂ groups (one at N, one at O)

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzyl (2-hydroxypropyl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental Procedures for Carbamate Synthesis. Retrieved from [Link]

  • Organic Syntheses. Protection of Amino Groups: Carbamates. Retrieved from [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (2006).[1] Retrieved from [Link]

Sources

Comparative

Advanced FTIR Analysis of Carbamate C=O Stretch: A Comparative Technical Guide

Executive Summary The carbamate (urethane) moiety (–NH–COO–) is a critical pharmacophore in drug design (e.g., rivastigmine, darunavir) and the structural backbone of polyurethanes. Its characterization is uniquely chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate (urethane) moiety (–NH–COO–) is a critical pharmacophore in drug design (e.g., rivastigmine, darunavir) and the structural backbone of polyurethanes. Its characterization is uniquely challenging because the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment and hydrogen-bonding state.

This guide objectively compares the performance of FTIR analysis against alternative spectroscopic methods (Raman, NMR) and evaluates internal FTIR sampling modalities (ATR vs. Transmission). It provides a validated protocol for resolving the "hidden" information within the carbamate C=O envelope—specifically distinguishing free vs. hydrogen-bonded populations, which directly correlate with drug bioavailability and polymer mechanical stability.

Comparative Performance Analysis

FTIR vs. Alternatives for Carbonyl Analysis

While NMR provides atomic resolution and Raman excels at non-polar backbone characterization, FTIR remains the industry standard for carbamate analysis due to the high dipole moment of the C=O bond.

FeatureFTIR (Mid-IR) Raman Spectroscopy 13C-NMR (Solid State)
C=O Sensitivity High (Strong Dipole Change)Low (Weak Polarizability Change)High (Chemical Shift)
H-Bond Detection Excellent (Frequency Shift ~20–40 cm⁻¹)Moderate (Band broadening)Good (Shift dependent)
Water Interference High (Requires background sub.)Negligible None
Time per Scan SecondsMinutesHours
Limit of Detection ~0.1%~1%~1-5%

Scientist’s Insight: Choose FTIR for carbamates because the C=O stretch is often the strongest peak in the spectrum (Region I), whereas in Raman, it is often obscured by fluorescence or weak scattering cross-sections.

Spectral Selectivity: Carbamate vs. Interfering Carbonyls

A common analytical error is misidentifying carbamates as esters or amides. The carbamate C=O is a "hybrid" appearing between these two.

Functional GroupC=O Wavenumber (Free)C=O Wavenumber (H-Bonded)Critical Differentiator
Ester 1735–1750 cm⁻¹N/A (No donor)No N–H stretch at 3300+ cm⁻¹
Carbamate (Urethane) 1730–1740 cm⁻¹ 1700–1710 cm⁻¹ N–H stretch (3300–3450 cm⁻¹) + C–N–H bend (~1530 cm⁻¹)
Amide I (Secondary) 1680–1690 cm⁻¹1630–1660 cm⁻¹Lower frequency C=O; Amide II band is stronger/sharper
Urea ~1690 cm⁻¹~1630–1660 cm⁻¹Two N–H groups; C=O often lower than carbamate

Technical Deep Dive: The Hydrogen Bonding Challenge

In both amorphous solid dispersions (ASDs) and polyurethanes, the carbamate group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The "Performance" of your analysis depends entirely on resolving the split between these two states.

  • Free C=O (~1730 cm⁻¹): Indicates amorphous, non-interacting regions. High "Free" content in drugs can indicate potential for recrystallization or higher solubility.

  • H-Bonded C=O (~1700–1705 cm⁻¹): Indicates crystalline lattice or strong drug-polymer interaction.

Experimental Protocol: Peak Deconvolution of the Carbonyl Region

Standard resolution FTIR cannot visually separate these overlapping bands. Mathematical deconvolution is required.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or similar)

  • Resolution: 2 cm⁻¹ (Do not use 4 cm⁻¹; it masks the split)

  • Scans: 64 minimum (to reduce noise for derivative calculation)

Step-by-Step Workflow:

  • Baseline Correction: Isolate the region 1800–1600 cm⁻¹. Apply a linear baseline correction anchored at 1800 and 1600 cm⁻¹.

  • Second Derivative (Self-Validation): Calculate the 2nd derivative of the absorbance spectrum.

    • Why? The 2nd derivative minima correspond exactly to the centers of the hidden sub-peaks. Use these wavenumbers as fixed inputs for curve fitting.

  • Curve Fitting (Gaussian/Lorentzian):

    • Use a Gaussian profile for disordered/amorphous samples (polymers).

    • Use a Lorentzian profile for crystalline drug substances.

    • Constraint: Fix the peak centers based on the 2nd derivative results to prevent the algorithm from "hallucinating" peaks.

  • Quantification: Calculate the area under the "Free" vs. "Bonded" curves.

    • Note:

      
       is the extinction coefficient ratio. For comparative purposes, assume 
      
      
      
      unless pure standards are available.

Sampling Modalities: ATR vs. Transmission

The choice of sampling technique fundamentally alters the appearance of the carbamate C=O stretch due to optical depth penetration and pressure effects.

Comparative Data: Sampling Impact on Carbamate Resolution
ParameterTransmission (KBr Pellet) ATR (Diamond/ZnSe) Verdict
Peak Position True valuesShifted to lower wavenumbers (2–5 cm⁻¹) due to dispersionTransmission is more accurate for absolute frequency.
Peak Intensity Linear with concentrationWavelength dependent (High

= High penetration = Artificially strong low-wavenumber peaks)
ATR requires software correction for quantitative work.
H-Bond Integrity High Risk: Grinding pressure can disrupt crystal lattice/H-bonds.Low Risk: Minimal prep preserves the native solid state.ATR is superior for studying polymorphism and H-bonding.
Reproducibility Low (Pellet thickness varies)High (Fixed pathlength)ATR is superior for QC.

Application Scientist Recommendation: For drug development and polymer characterization, use Diamond ATR . The risk of pressure-induced amorphization in KBr pellets outweighs the minor spectral shifts of ATR. Always apply "ATR Correction" in your software before deconvolution.

Visualizations

Logic Flow: Distinguishing Carbonyl Types

This decision tree guides the analyst through the spectral features to positively identify a carbamate.

CarbonylLogic Start Strong Peak 1650-1760 cm⁻¹? CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH NoNH No N-H Stretch CheckNH->NoNH Absent YesNH Strong N-H Stretch CheckNH->YesNH Present Ester ESTER (~1735-1750 cm⁻¹) NoNH->Ester CheckFreq Check C=O Frequency YesNH->CheckFreq Amide AMIDE (<1690 cm⁻¹) CheckFreq->Amide Low (<1690) Confirm Confirm with Amide II (~1530 cm⁻¹) CheckFreq->Confirm High (1690-1740) Carbamate CARBAMATE (1690-1740 cm⁻¹) Confirm->Ester Band Absent (Rare) Confirm->Carbamate Band Present

Figure 1: Decision logic for differentiating Carbamates from Esters and Amides based on spectral features.

Workflow: Deconvolution of Hydrogen Bonding

This diagram illustrates the self-validating protocol for resolving the C=O doublet.

Deconvolution Raw Raw Spectrum (1800-1600 cm⁻¹) Process Baseline Correction & ATR Correction Raw->Process Deriv 2nd Derivative Calculation Process->Deriv Fit Curve Fitting (Gaussian/Lorentzian) Process->Fit Original Data Minima Identify Minima (Center Frequencies) Deriv->Minima Locates Hidden Peaks Minima->Fit Inputs Fixed Centers Result Quantify: Free vs. H-Bonded % Fit->Result

Figure 2: Step-by-step computational workflow for deconvoluting the overlapping free and hydrogen-bonded carbamate signals.

References

  • Specac. (n.d.). Interpreting Infrared Spectra: Carbonyls, Amides, and Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2020). Wavenumber trends of hydrogen-bonded and free C=O bands in Polyurethanes. Retrieved from [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy. Retrieved from [Link]

  • Pike Technologies. (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

Validation

Mass spectrometry fragmentation of Cbz-protected amines

An in-depth understanding of gas-phase fragmentation is critical for structural elucidation in drug development and synthetic peptide chemistry. The carboxybenzyl (Cbz or Z) group is a highly versatile carbamate protecti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of gas-phase fragmentation is critical for structural elucidation in drug development and synthetic peptide chemistry. The carboxybenzyl (Cbz or Z) group is a highly versatile carbamate protecting group utilized to mask amines during complex syntheses[1]. While its solution-phase removal typically relies on catalytic hydrogenation[1], its gas-phase behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides a rich, predictable data stream for structural validation.

This guide objectively compares the MS/MS performance of Cbz-protected amines against alternative protecting groups—namely tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc)—and provides a self-validating experimental protocol for sequencing protected peptides.

To leverage mass spectrometry for structural validation, one must first understand the causality behind the fragmentation. Under Collision-Induced Dissociation (CID), the protonated Cbz-amine [M+H]+ does not shatter randomly; it follows thermodynamically driven pathways dictated by the carbamate linkage[2].

Protonation typically occurs at the carbonyl oxygen or the amine nitrogen. This localized charge weakens the adjacent C–O ether bond, triggering three primary competitive dissociation pathways:

  • Loss of Benzyl Alcohol (-108 Da): A hydrogen transfer facilitates the expulsion of neutral benzyl alcohol, leaving behind a highly reactive isocyanate ion [R-N=C=O + H]+[3].

  • Formation of the Tropylium/Benzyl Cation (m/z 91): If heterolytic cleavage of the C–O bond occurs with charge retention on the benzyl moiety, the resulting benzyl cation rapidly rearranges into the highly stable, seven-membered tropylium ion [C7H7]+[2][3]. This m/z 91 peak is the most diagnostic hallmark of Cbz-protected compounds and serves as an immediate visual confirmation of the protecting group's presence[2].

  • Complete Cbz Loss (-134 Da): A concerted or rapid sequential loss of benzyl alcohol (108 Da) and carbon dioxide (44 Da) strips the entire protecting group, yielding the unprotected protonated amine [R-NH2 + H]+[4].

Cbz_Fragmentation Precursor [R-NH-Cbz + H]+ Precursor Ion Pathway1 C-O Bond Cleavage (Charge on Amine) Precursor->Pathway1 - Benzyl Alcohol Pathway2 C-O Bond Cleavage (Charge on Benzyl) Precursor->Pathway2 - Neutral Carbamic Acid Pathway3 Concerted Cleavage (-134 Da) Precursor->Pathway3 - Benzyl Alcohol & CO2 Isocyanate [R-N=C=O + H]+ Isocyanate Ion (-108 Da) Pathway1->Isocyanate BenzylCat [C7H7]+ m/z 91 (Tropylium Cation) Pathway2->BenzylCat Amine [R-NH2 + H]+ Unprotected Amine (-134 Da) Pathway3->Amine

Figure 1: Mechanistic pathways of CID for Cbz-protected amines.

Comparative Performance: Cbz vs. Boc vs. Fmoc

In peptide synthesis and medicinal chemistry, the choice of protecting group dictates not only the synthetic strategy (e.g., acid-labile Boc vs. base-labile Fmoc)[1][5], but also the success of downstream MS/MS sequencing[6].

  • Boc (tert-butyloxycarbonyl): Boc is highly labile in the gas phase. It readily loses isobutylene (56 Da) and CO2 (44 Da) via a low-energy transition state[1]. Because this activation barrier is extremely low, the Boc group often completely dissociates before the peptide backbone can fragment. This results in an MS/MS spectrum dominated by a [M+H - 100]+ ion, providing little to no structural sequence information.

  • Fmoc (Fluorenylmethyloxycarbonyl): Fmoc fragmentation is dominated by the loss of dibenzofulvene (178 Da) and CO2 (44 Da). The massive dibenzofulvene cation (m/z 178) is highly stable and acts as a "charge sink." It often dominates the lower mass range of the spectrum, causing severe ion suppression of critical low-mass immonium ions needed for amino acid identification.

  • Cbz (Carboxybenzyl): Cbz strikes an optimal "goldilocks" balance. Its activation energy for fragmentation is higher than Boc but lower than a standard peptide amide bond. This allows for the generation of intact b- and y-ions from the peptide backbone before the protecting group is entirely lost, making it vastly superior for de novo sequencing of protected intermediates[6].

Quantitative Data Summary
Protecting GroupMass Shift AddedPrimary Neutral Loss (Gas Phase)Diagnostic Fragment IonsGas-Phase Stability (CID)Impact on MS/MS Sequencing
Cbz +134 Da-108 Da (Benzyl alcohol)-134 Da (Cbz)m/z 91 (Tropylium)ModerateOptimal. Allows backbone fragmentation at higher collision energies[6].
Boc +100 Da-100 Da (Isobutylene + CO2)m/z 57 (tert-butyl)LowPoor. Premature loss suppresses structural elucidation of the core molecule.
Fmoc +222 Da-178 Da (Dibenzofulvene)-222 Da (Fmoc)m/z 178 (Dibenzofulvene)HighModerate. Bulky neutral losses and dominant m/z 178 ion can crowd spectra.

Experimental Protocol: Self-Validating MS/MS Sequencing Workflow

To objectively analyze Cbz-protected amines (such as a Cbz-Ala-Ala-Ala-Ala model peptide)[6], a self-validating analytical system must be employed. This protocol utilizes Stepped Collision Energy (SCE) to capture both protecting group cleavage and backbone fragmentation simultaneously.

Step 1: Sample Preparation & Matrix Control

  • Dissolve 10 µg of the Cbz-protected analyte in 1.0 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid[6].

  • Causality: Formic acid ensures robust protonation [M+H]+ at the basic amine or amide sites, which is an absolute prerequisite for charge-directed fragmentation in positive ion mode.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a rapid 5-minute gradient (5% to 95% Acetonitrile).

  • Causality: The Cbz group adds significant hydrophobicity to the molecule. Chromatographic separation removes isobaric matrix interferences that could artificially inflate the m/z 91 signal, ensuring spectral purity[6].

Step 3: Stepped Collision Energy (SCE) MS/MS Acquisition

  • Configure the mass spectrometer (Q-TOF or Orbitrap) to acquire MS/MS spectra using an SCE setting of 20, 30, and 45 Normalized Collision Energy (NCE).

  • Causality: 20 NCE triggers the low-energy loss of the Cbz group (-134 Da) and benzyl alcohol (-108 Da). 45 NCE shatters the resulting unprotected peptide backbone into diagnostic b and y ions[6]. The resulting composite spectrum contains both the precursor relationship and the deep sequence data.

Step 4: The Self-Validating Checkpoint Every protocol must validate its own outputs to ensure trustworthiness:

  • Internal Validation: Query the low-mass region of the spectrum for the m/z 91 ion. If m/z 91 is absent, the -134 Da neutral loss cannot be confidently assigned to Cbz (it may be a spurious loss from a contaminant)[2][3].

  • Orthogonal Validation (Sequence Mapping): Because Cbz is located at the N-terminus, the y-ions (C-terminal fragments) must match the theoretical mass of an unprotected peptide exactly. Conversely, the b-ions (N-terminal fragments) must carry a strict +134 Da mass shift[6]. This dual-matching system mathematically proves both the amino acid sequence and the exact location of the protecting group.

References

  • Solyev, P. N., Isakova, E. B., & Olsufyeva, E. N. (2023). "Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines." Antibiotics, 12(5), 894.[Link]

  • Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates." Master Organic Chemistry.[Link]

Sources

Comparative

Strategic Guide: Purity Analysis of Benzyl 2-hydroxypropylcarbamate

Topic: HPLC Method for Purity Analysis of Benzyl 2-hydroxypropylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Benzyl 2-hydroxypr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Purity Analysis of Benzyl 2-hydroxypropylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl 2-hydroxypropylcarbamate (BHPC) presents a specific analytical challenge: it possesses a UV-active benzyl chromophore but contains a thermally labile carbamate linkage. While Gas Chromatography (GC) is often the default for intermediate analysis, it is ill-suited here due to on-column thermal degradation.

This guide establishes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold standard for BHPC purity analysis. We compare this approach against GC and Supercritical Fluid Chromatography (SFC) and provide a validated, self-verifying protocol designed for regulatory compliance (ICH Q2).

Strategic Analysis: Why HPLC?

The structural integrity of BHPC (Ph-CH2-O-CO-NH-CH2-CH(OH)-CH3) hinges on the carbamate bond.

  • The Thermal Trap (GC Failure Mode): Carbamates are notorious for thermal instability. At the injection port temperatures required for GC (200°C+), BHPC risks degradation into benzyl alcohol and the corresponding isocyanate or cyclic carbonate. This generates "ghost peaks" that artificially lower purity scores.

  • The HPLC Advantage: RP-HPLC operates at near-ambient temperatures, preserving the analyte. The benzyl group provides a strong UV handle (254 nm), while the carbamate/hydroxyl backbone can be monitored at lower wavelengths (210 nm) to detect non-aromatic synthetic precursors (e.g., aliphatic epoxides or amines).

Comparative Assessment of Analytical Platforms
FeatureRP-HPLC (Recommended) GC-FID SFC (Alternative)
Analyte Stability High (Ambient temp)Low (Thermal degradation risk)High (Low temp)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required)Minimal
Sensitivity High (UV/DAD)Moderate (FID)High (UV/MS)
Chiral Capability Yes (with Chiral columns)LimitedSuperior (Best for enantiomers)
Throughput Moderate (15-25 min)Fast (<10 min)Fast (<10 min)
Cost/Run Moderate (Solvents)Low (Gases)Moderate (CO2)
Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting the method and the operational workflow for the recommended HPLC protocol.

MethodSelection Start Start: BHPC Purity Analysis CheckTherm Is the sample thermally stable >150°C? Start->CheckTherm GC GC-FID (Risk of Degradation) CheckTherm->GC Yes (Rare for Carbamates) CheckChiral Is Enantiomeric Purity Required? CheckTherm->CheckChiral No / Unknown Deriv Derivatization Required (TMS) GC->Deriv If GC is forced SFC SFC (Chiral Preferred) CheckChiral->SFC Yes (R vs S) HPLC RP-HPLC (Chemical Purity Gold Standard) CheckChiral->HPLC No (Chemical Purity)

Figure 1: Analytical Method Selection Decision Tree. Note the diversion away from GC due to thermal instability.

HPLCWorkflow Prep Sample Prep (1 mg/mL in ACN:Water) System System Suitability (RSD < 2%, Tailing < 1.5) Prep->System Inject Injection (10 µL) System->Inject Pass Sep Separation (C18 Gradient) Inject->Sep Detect Dual Detection (210 nm & 254 nm) Sep->Detect Result Data Analysis (Area %) Detect->Result

Figure 2: Optimized RP-HPLC Workflow for BHPC Analysis.

The Protocol: RP-HPLC with Dual-Wavelength Detection

This protocol is synthesized from standard methodologies for benzyl esters and carbamate derivatives, ensuring robustness and compliance with ICH guidelines.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: HPLC equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: The C18 stationary phase provides sufficient retention for the hydrophobic benzyl group while allowing the polar hydroxyl moiety to interact with the aqueous phase, ensuring separation from precursors.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses silanol ionization on the column (reducing tailing) and stabilizes the carbamate. Phosphoric acid is preferred over TFA for UV transparency at 210 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Channel A (210 nm): Universal detection for impurities lacking the benzyl chromophore (e.g., aliphatic precursors).

    • Channel B (254 nm): Specific detection for the Benzyl 2-hydroxypropylcarbamate main peak.

B. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End
C. Standard & Sample Preparation[1][2][5]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of BHPC Reference Standard in 25 mL volumetric flask with Diluent (Conc: 1000 µg/mL).

  • Test Solution: Prepare sample to a target concentration of 500 µg/mL in Diluent.

  • System Suitability Solution: Spike the Stock Solution with 1% Benzyl Alcohol (potential degradation product) to verify resolution.

Validation & Performance Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before accepting data:

ParameterAcceptance CriteriaScientific Rationale
System Suitability (RSD) NMT 2.0% for 5 replicatesEnsures pump/injector precision.
Resolution (Rs) > 2.0 between BHPC and Benzyl AlcoholCritical separation of the most likely degradation product.
Tailing Factor (T) 0.8 < T < 1.5Indicates clean interaction with the stationary phase (no secondary silanol effects).
Linearity (R²) > 0.999Confirms response is proportional to concentration (ICH Q2).
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLEstimated based on benzyl chromophore extinction coefficient.
Troubleshooting & Causality
  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Match the sample diluent to the initial mobile phase (10% ACN) or use 50:50.

  • Problem: Drifting baseline at 210 nm.

    • Cause: "Ghost" absorbance from low-quality Acetonitrile or TFA usage.

    • Fix: Use HPLC-gradient grade ACN and switch to Phosphoric Acid (transparent at low UV).

  • Problem: Extra peak appearing over time in solution.

    • Cause: Hydrolysis of the carbamate in solution.

    • Fix: Prepare samples fresh. Do not store in basic buffers.

References
  • ICH Harmonised Tripartite Guideline. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Analytical HPLC of (S)-Benzyl 2-amino-3-hydroxypropanoate. (Used as structural analogue for method development).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11]

  • Journal of Chromatography A. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography. (Demonstrates thermal instability of carbamates).

Sources

Validation

Comparative Guide: Cbz vs. Boc Protection for 1-Amino-2-Propanol

Executive Summary In the synthesis of peptide mimetics and chiral auxiliaries, 1-amino-2-propanol serves as a critical chiral building block. The protection of its primary amine is a foundational step that dictates the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptide mimetics and chiral auxiliaries, 1-amino-2-propanol serves as a critical chiral building block. The protection of its primary amine is a foundational step that dictates the solubility, purification strategy, and orthogonality of subsequent steps.

This guide compares the two most prevalent carbamate protecting groups: tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz/Z) .

The Verdict:

  • Choose Boc when high atom economy is required, the product must survive hydrogenolysis, or when acidic deprotection (TFA/HCl) is compatible with the downstream synthetic route.

  • Choose Cbz when the product requires purification via crystallization (avoiding chromatography), when the synthesis involves acidic conditions elsewhere, or when UV detection (due to the aromatic ring) is necessary for reaction monitoring.

Mechanistic & Strategic Analysis

Chemoselectivity Challenges

1-Amino-2-propanol contains two nucleophilic sites: a primary amine (


) and a secondary alcohol (

).
  • Nucleophilicity:

    
    .
    
  • Risk: While kinetic control favors N-protection, aggressive conditions (strong base, excess reagent, high heat) can lead to O-acylation or N,O-bis-protection.

The Orthogonality Matrix

The choice between Boc and Cbz is primarily a choice of deprotection strategy.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Reagent Di-tert-butyl dicarbonate (

)
Benzyl chloroformate (

)
Installation Condition Mild Base (NaOH, TEA)Schotten-Baumann (Aq. Base)
Lability (Deprotection) Acid (TFA, HCl, Lewis Acids)Hydrogenolysis (

), Strong Acid (HBr/AcOH)
Stability Bases, Nucleophiles, HydrogenolysisAcids (mild), Bases, Oxidizers
Byproducts

, Isobutylene (Gas/Volatile)
Toluene,

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the appropriate protecting group based on downstream requirements and purification capabilities.

ProtectionLogic Start Substrate: 1-Amino-2-Propanol Q1 Downstream Sensitivity? Start->Q1 BocPath Acid Stable / H2 Labile required? Q1->BocPath Subsequent steps involve Hydrogenolysis CbzPath Base Stable / Acid Labile required? Q1->CbzPath Subsequent steps involve Acidic conditions ResultBoc Select Boc Protection (Oil Product/Chromatography) BocPath->ResultBoc Yes ResultCbz Select Cbz Protection (Crystalline/Recrystallization) BocPath->ResultCbz No (Need Crystallinity) CbzPath->ResultCbz Yes

Figure 1: Strategic decision tree for selecting N-protection for amino-alcohols.

Experimental Protocols

Protocol A: Boc Protection (The "Green" Route)

This method utilizes


 in an aqueous/organic biphasic system. It is preferred for its safety (no corrosive chlorides) and ease of workup.

Reagents:

  • 1-Amino-2-propanol (1.0 eq)

  • 
     (1.1 eq)
    
  • 
     (2.0 eq) or 
    
    
    
  • Solvent: THF/Water (1:1) or Dioxane/Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-amino-2-propanol in THF/Water (1:1 v/v).

  • Basification: Add

    
    . The pH should be roughly 8–9. Note: Stronger bases like NaOH can promote O-acylation.
    
  • Addition: Add

    
     (dissolved in a small amount of THF) dropwise at 0°C.
    
  • Reaction: Allow warming to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Ninhydrin stain will show disappearance of free amine).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 with dilute citric acid (to protonate any unreacted amine, keeping it in the water phase).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. The product, tert-butyl (2-hydroxypropyl)carbamate, is typically a colorless viscous oil. Flash chromatography (Hexane/EtOAc) may be required if purity is

    
    .
    
Protocol B: Cbz Protection (Schotten-Baumann Conditions)

This method uses Benzyl Chloroformate (


). It requires careful pH control to prevent hydrolysis of the reagent or bis-acylation.

Reagents:

  • 1-Amino-2-propanol (1.0 eq)

  • Benzyl Chloroformate (

    
    ) (1.05 eq)
    
  • 
     or 
    
    
    
    (2.5 eq)
  • Solvent: Water/Acetone or Water/Dioxane.

Step-by-Step Methodology:

  • Setup: Dissolve amino-alcohol in Water/Acetone (1:1). Cool to 0°C.

  • Base Addition: Add the inorganic base.

  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature

      
       to prevent hydrolysis of 
      
      
      
      .
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: If amine is consumed, evaporate Acetone.

  • Workup:

    • Acidify aqueous layer carefully to pH 2–3 with 1N HCl.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with water and brine.

  • Purification: The product, benzyl (2-hydroxypropyl)carbamate, often solidifies upon standing or trituration with hexanes/ether. Recrystallization is possible, offering superior purity profiles compared to the Boc oil.

Comparative Performance Data

The following data summarizes typical outcomes observed in laboratory settings for 1-amino-2-propanol protection.

MetricBoc-Derivative Cbz-Derivative Notes
Typical Yield 90–98%85–95%Cbz yields slightly lower due to hydrolytic sensitivity of Cbz-Cl.
Physical State Viscous Oil / Low melting solidWhite Crystalline SolidMajor Differentiator: Cbz allows for recrystallization.
UV Visibility Poor (requires stain)Strong (UV active)Cbz is easier to monitor via HPLC/TLC without derivatization.
Atom Economy HighModerate

generates benign byproducts; Cbz-Cl generates HCl (neutralized to salt).
Cost (Reagent) ModerateLowCbz-Cl is generally cheaper for bulk scale.
Workflow Visualization

Workflows cluster_Boc Boc Protocol (Biphasic) cluster_Cbz Cbz Protocol (Schotten-Baumann) B1 Start: Amino Alcohol + THF/H2O B2 Add Boc2O + NaHCO3 (Mild Base) B1->B2 B3 Phase Separation Acid Wash (Citric Acid) B2->B3 B4 Product: Oil (Chromatography often needed) B3->B4 C1 Start: Amino Alcohol + Acetone/H2O C2 Add Cbz-Cl + NaOH (Temp < 5°C Critical) C1->C2 C3 Extraction (DCM) Acidify pH 2 C2->C3 C4 Product: Solid (Recrystallization possible) C3->C4

Figure 2: Side-by-side workflow comparison emphasizing the purification outcomes.

Troubleshooting & Expert Insights

The O-Acylation Issue

While amines are more nucleophilic, O-acylation can occur.

  • Detection: In NMR, look for a downfield shift of the methine proton adjacent to the oxygen. In TLC, the bis-protected product runs significantly higher (less polar) than the mono-protected product.

  • Remediation: If O-acylation occurs (e.g., N,O-diBoc), treat the crude mixture with mild aqueous base (LiOH or NaOH in MeOH) for 1 hour. The ester (carbonate) is much more labile than the carbamate and will hydrolyze back to the alcohol, leaving the N-protection intact [1].

Purification Strategy

For drug development, impurity profiles are critical.

  • Boc Route: Because the product is often an oil, trace

    
     or tert-butanol can be difficult to remove without high-vacuum drying or column chromatography.
    
  • Cbz Route: The aromatic ring facilitates

    
    -stacking, often leading to crystallinity. This allows for purification via precipitation from Ether/Hexanes, which is far more scalable than chromatography [2].
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 24: Chemoselectivity and Protecting Groups).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Boc and Cbz.

Comparative

Reference Standard Guide: Benzyl N-(2-hydroxypropyl)carbamate

This guide serves as an authoritative technical reference for the Benzyl N-(2-hydroxypropyl)carbamate reference standard. It is designed for analytical chemists and process engineers managing impurity profiling, particul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the Benzyl N-(2-hydroxypropyl)carbamate reference standard. It is designed for analytical chemists and process engineers managing impurity profiling, particularly in the synthesis of carbamate-based APIs (e.g., Darunavir, Selexipag) or peptidomimetics.

Synonyms: Cbz-1-amino-2-propanol; N-Benzyloxycarbonyl-isopropanolamine

Executive Summary & Application Context

Benzyl N-(2-hydroxypropyl)carbamate (CAS: Not formally assigned in major pharmacopeias; related to 34637-22-4 isomer) is a critical process-related impurity and synthetic intermediate. It typically arises from the reaction of benzyl chloroformate (Cbz-Cl) with 1-amino-2-propanol or through the ring-opening of propylene oxide by benzyl carbamate.

In drug development, this compound serves two primary roles:

  • Impurity Marker: Monitoring the over-reaction or incomplete deprotection in Cbz-protected synthesis streams.

  • Chiral Building Block: Used in the synthesis of antiretrovirals (e.g., Darunavir intermediates) and prostacyclin receptor agonists.

Comparative Overview: Sourcing Strategies

Unlike USP/EP primary standards, this compound is typically sourced as a Secondary Standard or Certified Reference Material (CRM).

FeatureCertified Reference Material (CRM) In-House Synthesized Standard Commercial Grade Reagent
Primary Use Quantitation (Assay), ValidationIdentification (RT Marker)Synthesis Starting Material
Purity >98.0% (qNMR/Mass Balance)Variable (90-95%)>95% (often contains isomers)
Traceability ISO 17034 / NIST TraceableInternal CoA onlyBatch-dependent
Data Package H-NMR, C-NMR, MS, TGA, KFH-NMR, HPLC Area%Basic HPLC/TLC
Risk Low (Defensible in audits)Medium (Requires full characterization)High (Isomer contamination)

Technical Specifications & Characterization

To function as a valid reference standard, the material must meet rigorous structural confirmation criteria, particularly distinguishing it from its regioisomer, Benzyl N-(1-hydroxypropan-2-yl)carbamate (Cbz-Alaninol).

Chemical Identity
  • IUPAC Name: Benzyl (2-hydroxypropyl)carbamate[1][2][3]

  • Molecular Formula: C₁₁H₁₅NO₃[4]

  • Molecular Weight: 209.24 g/mol

  • Structure: Bn-O-CO-NH-CH₂-CH(OH)-CH₃

Critical Quality Attributes (CQA)
  • Regio-Isomeric Purity: The standard must be free of the Cbz-Alaninol isomer.

    • Differentiation: The methylene protons attached to Nitrogen appear as a doublet (or multiplet) at ~3.0-3.2 ppm for the title compound, whereas the methine proton in Cbz-Alaninol shifts significantly.

  • Enantiomeric Purity: Since C2 is a chiral center, the standard is often a racemate unless specified as (R) or (S). For chiral drugs, the specific enantiomer standard is required.

Experimental Protocols

A. Synthesis of the Reference Standard (In-House Route)

If a commercial CRM is unavailable, the following protocol yields high-purity material suitable for characterization.

Reaction Principle:



Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round bottom flask with 1-amino-2-propanol (1.0 eq) and Dichloromethane (DCM) (10 V). Cool to 0°C.[2]

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Na₂CO₃ (aq) to scavenge HCl.

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise over 30 minutes, maintaining temperature <5°C to prevent O-acylation (carbonate formation).

  • Workup: Stir for 2 hours at room temperature. Quench with water.[2] Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc 7:3).

B. Analytical Method: HPLC Impurity Profiling

This method separates the target carbamate from benzyl alcohol and other degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 90% A

    • 15 min: 40% A

    • 20 min: 10% A

    • 25 min: 90% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (carbamate bond) and 254 nm (benzyl ring).

  • Retention Time (Approx):

    • Benzyl Alcohol: ~5.2 min

    • Benzyl N-(2-hydroxypropyl)carbamate: ~8.5 min

    • Cbz-Cl (if unquenched): ~12.0 min

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis pathway and potential impurity risks (O-acylation vs N-acylation) that the reference standard helps identify.

G Start 1-Amino-2-propanol Target Benzyl N-(2-hydroxypropyl)carbamate (Target Reference Standard) Start->Target N-Acylation (0°C, pH > 8) Impurity1 Impurity A: O-Acylated Carbonate Start->Impurity1 High Temp / No Base (O-Acylation) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Target Impurity2 Impurity B: N,O-Bis-Cbz Derivative Target->Impurity2 Excess Cbz-Cl (Over-reaction)

Figure 1: Synthetic pathway showing the selective N-acylation required to produce the reference standard and potential side-reactions (O-acylation) that generate impurities.

Validation & Causality (Scientific Integrity)

Why this protocol works (Causality):

  • Selectivity: The reaction relies on the higher nucleophilicity of the amine (-NH₂) compared to the secondary alcohol (-OH). By keeping the temperature low (0°C) and controlling stoichiometry, we favor kinetic control, producing the N-carbamate exclusively.

  • Self-Validating Step: The washing with 1M HCl is critical. It protonates any unreacted starting amine, making it water-soluble and removing it from the organic layer. If the final product shows amine peaks in NMR, this wash step failed.

Standard Qualification Checklist:

  • Mass Balance: Assay % (by HPLC) + Impurities % + Residual Solvents % + Water % (KF) + Ash % should equal ~100%.

  • NMR Confirmation:

    • Aromatic region (5H) confirms Benzyl group.

    • Singlet at ~5.1 ppm confirms benzylic -CH₂-.

    • Doublet at ~1.1 ppm confirms methyl group of the propyl chain.

References

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Cbz-protection chemistry).
  • Ghosh, A.K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Ligand of Darunavir." Journal of Medicinal Chemistry, 2009. (Context for benzyl carbamate intermediates in drug synthesis).

  • European Pharmacopoeia (Ph. Eur.) . "Control of Impurities in Substances for Pharmaceutical Use (5.10)." (General guidelines for reference standard qualification).

  • Org. Synth. "Preparation of Carbamates from Amines." Organic Syntheses, Coll. Vol. 6, p.203. (General synthetic methodology).

Sources

Validation

Chiral Integrity in Protease Inhibitor Synthesis: A Comparative Guide to Optical Rotation in (S)-Benzyl 2-hydroxypropylcarbamate

Executive Summary In the development of small-molecule therapeutics, particularly antiretroviral active pharmaceutical ingredients (APIs) like HIV protease inhibitors, chiral integrity is non-negotiable. (S)-Benzyl 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics, particularly antiretroviral active pharmaceutical ingredients (APIs) like HIV protease inhibitors, chiral integrity is non-negotiable. (S)-Benzyl 2-hydroxypropylcarbamate (also known as (S)-N-Cbz-1-amino-2-propanol) serves as a critical chiral building block in these synthetic pathways. As a Senior Application Scientist, I approach the validation of this intermediate not merely as a regulatory checkbox, but as a predictive indicator of final API efficacy. This guide objectively compares the optical rotation properties of (S)-Benzyl 2-hydroxypropylcarbamate against its alternatives and precursors, providing a field-proven, self-validating protocol for polarimetric analysis.

Mechanistic Grounding & Causality: The "Why" Behind the Rotation

To understand why we rigorously monitor the specific rotation (


) of this carbamate, we must look at the biological target. HIV protease operates as a 

-symmetric homodimer. The final drug molecule must possess a precise 3D stereochemical conformation to dock into this active site without steric clashes[1]. If the (R)-enantiomer impurity propagates through the synthetic pipeline, the binding affinity (

) of the final API drops exponentially.

The Stereoelectronic Shift: A common point of confusion in scale-up synthesis is the sign inversion of optical rotation during the protection step. The unprotected precursor, (S)-1-amino-2-propanol, is strongly dextrorotatory (


)[2]. However, upon protection with a benzyloxycarbonyl (Cbz) group to form (S)-Benzyl 2-hydroxypropylcarbamate, the molecule becomes levorotatory.

Why does this happen without an inversion of the (S)-configuration? Optical rotation is a macroscopic manifestation of the asymmetric interaction between circularly polarized light and chiral electron clouds. The introduction of the bulky, highly polarizable


-system of the benzyl group drastically alters the electric and magnetic dipole transition moments (specifically the 

and

transitions)[3]. This stereoelectronic modification shifts the refractive index tensor for left- versus right-circularly polarized light, inverting the sign of the specific rotation while preserving the absolute stereocenter[3].

Comparative Data: Optical Rotation Benchmarks

To objectively evaluate the quality of your synthesized batch, it must be compared against the expected values of its precursor, its enantiomer, and a racemic baseline.

Compound / AlternativeAbsolute ConfigurationExpected

(c=1 to 2.5, MeOH)
Clinical/Synthetic Implications
(S)-1-amino-2-propanol (S)

Unprotected precursor; highly polar, requires Cbz protection for downstream coupling[2].
(S)-Benzyl 2-hydroxypropylcarbamate (S)

to

Target Product. Optimal stereocenter orientation for HIV protease inhibitor synthesis[1].
(R)-Benzyl 2-hydroxypropylcarbamate (R)

to

Critical impurity. Leads to inactive API diastereomers due to steric clashes in the target enzyme.
Racemic Mixture (RS)

Achiral baseline. Indicates complete racemization during the protection step (e.g., due to excessive base or thermal stress).

Self-Validating Experimental Protocol: Polarimetry

A robust analytical workflow must be self-validating. Relying on a single concentration measurement leaves the data vulnerable to concentration-dependent aggregation effects (such as intermolecular hydrogen bonding between carbamate groups), which can non-linearly skew the observed rotation.

Step 1: Precision Sample Preparation

  • Accurately weigh 2.50 g of the dried (S)-Benzyl 2-hydroxypropylcarbamate API intermediate.

  • Dissolve quantitatively in HPLC-grade Methanol (MeOH) within a 100 mL Class A volumetric flask to achieve a primary concentration of

    
     g/100  mL.
    
  • Prepare a secondary validation sample at

    
     g/100  mL.
    

Step 2: Instrument Calibration (The Self-Validation Step)

  • Power on the digital polarimeter and allow the Sodium D-line lamp (589.3 nm) to stabilize for 30 minutes.

  • Set the Peltier temperature control to exactly 20.0 °C.

  • Zeroing: Fill a 1 dm (100 mm) quartz polarimeter tube with pure HPLC-grade MeOH. Record the blank. It must read

    
    .
    
  • Standardization: Run a certified quartz control plate to verify detector linearity.

Step 3: Measurement & Causality Check

  • Rinse the 1 dm tube twice with the

    
     sample, then fill it, ensuring zero air bubbles in the light path (bubbles cause refraction artifacts).
    
  • Record the observed rotation (

    
    ).
    
  • Calculate the specific rotation using the Biot formula:

    
     (where 
    
    
    
    is in g/mL and
    
    
    is in dm).
  • Validation: Repeat the measurement with the

    
     sample. The calculated specific rotation 
    
    
    
    must remain constant within
    
    
    . If the values diverge significantly, it indicates chiral aggregation or solvent interaction, necessitating a change to a less coordinating solvent (e.g.,
    
    
    ).

Workflow Visualization

G A Precursor: (S)-1-amino-2-propanol [α]D = +23° B Cbz-Protection Step (Benzyl Chloroformate / Base) A->B C Crude (S)-Benzyl 2-hydroxypropylcarbamate B->C D Polarimetric QC Analysis (Sodium D-Line, 589.3 nm) C->D E Observed Rotation (α) Calculation D->E F Pass: [α]D ≈ -21.9° High Enantiomeric Purity E->F Matches Spec G Fail: [α]D > -20.0° Racemization Detected E->G Deviation

Caption: Workflow for Cbz-protection and polarimetric validation of (S)-Benzyl 2-hydroxypropylcarbamate.

References

  • Retroviral protease inhibiting compounds (US5914332A). Google Patents.
  • Vibrational Circular Dichroism Spectroscopy & Optical Rotation Theory . Open University of Japan. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 2-hydroxypropylcarbamate: Proper Disposal &amp; Handling Guide

[1] Executive Summary (Operational Triage) Do NOT pour Benzyl 2-hydroxypropylcarbamate down the drain.[1][2] Do NOT mix with strong acids, bases, or oxidizing agents.[1] Benzyl 2-hydroxypropylcarbamate (CAS: 65935-10-6 /...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary (Operational Triage)

Do NOT pour Benzyl 2-hydroxypropylcarbamate down the drain.[1][2] Do NOT mix with strong acids, bases, or oxidizing agents.[1]

Benzyl 2-hydroxypropylcarbamate (CAS: 65935-10-6 / 166432-47-5 variants) is a carbamate ester used frequently as a pharmaceutical intermediate.[1] While often stable, carbamates possess biological activity and thermal instability that necessitate incineration as the only acceptable disposal method.[1]

Immediate Action Plan:

  • Segregate: Place in Non-Halogenated Organic waste streams.

  • Container: Use HDPE or Amber Glass with a PTFE-lined cap.[1]

  • Label: Mark as "Hazardous Waste - Toxic/Irritant."

Chemical Profile & Hazard Assessment

To manage disposal safely, one must understand the chemical's behavior. This compound combines a carbamate linkage (


) with a secondary alcohol.[1]
Physical & Chemical Properties
PropertyValue / CharacteristicRelevance to Disposal
State Solid (White to Off-white powder)Requires solid waste bins unless dissolved.[1]
Melting Point ~50–112°C (Isomer dependent)Low melting point; store cool to prevent caking/leaking.[1]
Solubility Soluble in organic solvents (DMSO, MeOH)Compatible with liquid organic waste streams.[1]
Flash Point >110°C (Combustible, not Flammable)Classifies as "Combustible Waste" for transport.[1]
Reactivity Hydrolyzes in strong Acid/BaseCRITICAL: Keep pH neutral (6-8) to prevent decomposition into amines.[1]
Hazard Identification (GHS Standards)
  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: Carbamates are generally toxic to aquatic life; drain disposal is a violation of Clean Water Act regulations.[1]

Pre-Disposal Protocol: The Self-Validating System

Safety relies on redundancy.[1] Follow this Self-Validating Protocol to ensure the waste stream remains stable before it leaves your bench.

Step 1: The Phase Check (Solid vs. Liquid)
  • If Solid (Pure Substance): Do not dissolve unnecessarily.[1] Bag it in a secondary clear plastic bag, label it, and place it in the Solid Hazardous Waste drum.

  • If Liquid (Reaction Mixture): Ensure the solvent is compatible.[1]

    • Validation: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

    • Action: Segregate strictly.[1] Mixing halogenated solvents with carbamates can complicate incineration and increase disposal costs.[1]

Step 2: The pH Quench (Hydrolysis Prevention)

Carbamates can decompose into benzyl alcohol and amines if exposed to extreme pH.[1]

  • Validation: Dip a pH strip into the liquid waste.[1]

  • Requirement: pH must be between 6 and 8 .[1]

  • Action: If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ).[1] If basic, neutralize with dilute HCl or Citric Acid before adding to the waste container. Why? This prevents exothermic decomposition and gas generation inside the waste drum.[1]
    
Step 3: Oxidizer Scan[1]
  • Validation: Check the waste log. Does this container hold nitric acid, peroxides, or permanganates?

  • Action: STOP. Never mix carbamates with oxidizers. This can form unstable N-nitroso compounds or cause fire.[1]

Disposal Workflow & Logic

The following diagram illustrates the "Cradle-to-Grave" lifecycle for this compound, ensuring compliance with RCRA regulations.

DisposalWorkflow Bench Benchtop Generation (Benzyl 2-hydroxypropylcarbamate) Check Validation Check 1. pH Neutral? 2. No Oxidizers? Bench->Check Segregation Segregation Decision Check->Segregation Passed SolidBin Solid Waste Bin (Double Bagged) Segregation->SolidBin Pure Solid LiqNonHalo Liquid Waste (Non-Halogenated) Segregation->LiqNonHalo In MeOH/DMSO/EtOAc LiqHalo Liquid Waste (Halogenated) Segregation->LiqHalo In DCM/CHCl3 Labeling Labeling (RCRA) 'Toxic, Irritant' SolidBin->Labeling LiqNonHalo->Labeling LiqHalo->Labeling Storage Satellite Accumulation Area (SAA) Labeling->Storage EHS EHS / Waste Vendor Pickup Storage->EHS Incineration High-Temp Incineration (Ultimate Destruction) EHS->Incineration BDAT Method

Figure 1: Operational workflow for the segregation and disposal of Benzyl 2-hydroxypropylcarbamate, emphasizing the validation step to prevent incompatibility.

Regulatory Compliance & Waste Codes

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific carbamate is not typically "U-Listed" (unlike Ethyl Carbamate - U238) unless it is a specific commercial chemical product being discarded.[1] However, it is regulated based on characteristic hazards .[1]

  • Waste Code Assignment:

    • If mixed with flammable solvents (Flash point <60°C): D001 (Ignitable).[1]

    • If pure/solid: Classify as Non-Regulated Chemical Waste (unless state-specific rules apply), but manage as hazardous due to toxicity.[1]

    • Best Practice: Many institutions assign a generic "Organic Toxic" code (e.g., state codes like California's 352 for organic solids).[1]

Why Incineration?

Incineration is the Best Demonstrated Available Technology (BDAT) for carbamates.[1]

  • Mechanism: High-temperature combustion breaks the carbamate linkage, converting the nitrogen to

    
     or 
    
    
    
    (scrubbed) and the carbon to
    
    
    .[1]
  • Avoid: Landfilling. Carbamates can leach into groundwater and hydrolyze into toxic amines.[1]

Emergency Procedures (Spills)

Scenario: You drop a 5g bottle of solid Benzyl 2-hydroxypropylcarbamate.

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1]

  • Containment: Do not sweep dry dust (risk of inhalation).[1] Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to suppress dust.[1]

  • Cleanup: Scoop the damp material into a wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a mild detergent and water.[1] Do not use bleach (hypochlorite can react with nitrogenous compounds).[1]

  • Disposal: Label the cleanup debris as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link][1]

  • PubChem. (2023).[1] Benzyl N-(3-hydroxypropyl)carbamate (Compound Summary).[1][6] National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.[1][7] Journal of Medicinal Chemistry.[1] [Link]

  • Princeton University EHS. (2023).[1] Laboratory Safety Manual: Waste Segregation.[1][Link][1]

Sources

Handling

Personal protective equipment for handling Benzyl 2-hydroxypropylcarbamate

This guide outlines the operational safety, handling, and disposal protocols for Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6). It is designed for researchers and drug development professionals using this compound, li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for Benzyl 2-hydroxypropylcarbamate (CAS 65935-10-6). It is designed for researchers and drug development professionals using this compound, likely as a chiral intermediate in the synthesis of HIV protease inhibitors (e.g., Amprenavir/Darunavir analogs).

Executive Safety Summary

Benzyl 2-hydroxypropylcarbamate is a pharmaceutical intermediate containing a carbamate moiety and a secondary alcohol. While specific toxicological data is limited for this exact isomer, it shares structural hazards with benzyl carbamates and bioactive protease inhibitor fragments.

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[1][2]

  • Latent Hazard: Potential biological activity (enzyme inhibition) due to its role as a transition-state mimic scaffold.

  • Critical Control: Handle exclusively within a certified chemical fume hood. Avoid aerosolization.[1][2][3]

Technical Profile & Physical Properties

Understanding the physicochemical state is the first step in designing a safe handling protocol.

PropertyDataOperational Implication
Chemical Name Benzyl (2-hydroxypropyl)carbamate--
CAS Number 65935-10-6Use for inventory tracking and waste labeling.
Molecular Formula C₁₁H₁₅NO₃MW: 209.24 g/mol
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming for transfer; high viscosity increases spill risk.
Solubility DMSO, Methanol, DichloromethaneUse compatible solvents for cleaning (e.g., MeOH).
Storage 2–8°C (Cold Chain recommended)Hygroscopic. Equilibrate to RT before opening to prevent condensation.

Risk Assessment & Personal Protective Equipment (PPE)

The Self-Validating Safety System: Safety is not just equipment; it is a logic flow. We employ a "Barrier-Indicator" approach where the failure of one layer is detectable before exposure occurs.

PPE Configuration
  • Respiratory: N95/P100 (if handling solids outside a hood) or Half-mask w/ Organic Vapor cartridges (if heating). Primary control is engineering (Fume Hood).

  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Reasoning: Viscous oils can "snap" or splash unexpectedly during pipetting.

  • Dermal (Hands): Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, min 5-6 mil) or Neoprene.

    • Validation: Check for discoloration on the inner glove upon removal. Carbamates can permeate thin nitrile over time; change outer gloves every 30 minutes of contact.

  • Body: Lab coat (buttoned) + Chemical-resistant apron if handling >100g.

Operational Handling Protocol

Objective: Transfer compound from storage to reaction vessel with zero personnel exposure.

Phase 1: Preparation & Tempering
  • Equilibration: Remove the container from cold storage (2–8°C). Place it in a desiccator or hood for 30–60 minutes to reach room temperature.

    • Causality: Opening a cold bottle introduces atmospheric moisture, which can hydrolyze the carbamate or alter stoichiometry.

  • Hood Setup: Clear the fume hood. Ensure airflow is >100 fpm. Place a disposable absorbent mat (spill pad) on the work surface.

Phase 2: Weighing & Transfer

Since the compound is likely a viscous oil or sticky solid:

  • Taring: Tare the receiving flask (containing a stir bar) directly on the balance if possible.

  • Transfer: Use a wide-bore glass pipette or a warmed spatula.

    • Technique: Do not pour.[2] Viscous liquids adhere to threads, creating long-term contamination risks.

  • Dilution (The "Wash-In" Method):

    • Instead of scraping the weighing boat/pipette clean, rinse the transfer tool with the reaction solvent (e.g., DCM or THF) directly into the reaction flask.

    • Benefit: Ensures quantitative transfer and immediately solvates the hazard, reducing volatility.

Phase 3: Decontamination
  • Wipe the exterior of the stock bottle with a methanol-dampened Kimwipe before returning it to storage.

  • Dispose of the wipe as hazardous solid waste.

Visualization: Safe Handling Workflow

The following logic flow illustrates the critical decision points to prevent contamination.

SafeHandling cluster_check Safety Checkpoint Start Cold Storage (2-8°C) Temper Tempering (30 mins to RT) Start->Temper Prevent Condensation Inspect Visual Inspection (Precipitate/Moisture?) Temper->Inspect Hood Fume Hood Transfer Inspect->Hood Pass Solvation Immediate Solvation Hood->Solvation Reduce Volatility Waste Solid Waste (Tools/Wipes) Hood->Waste Contaminated Tools Reaction Vessel Reaction Vessel Solvation->Reaction Vessel

Figure 1: Operational workflow emphasizing the tempering step to prevent moisture ingress and immediate solvation to minimize exposure risk.[3][4]

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min. Do NOT use alcohol (increases permeability).Monitor for redness/irritation. Consult SDS.
Eye Contact Flush with eyewash for 15 min, holding eyelids open.Seek medical attention immediately.[1][3][5]
Spill (Bench) Cover with absorbent pads. Neutralize with 10% Sodium Carbonate if available.Clean area with soap/water; dispose of pads as HazWaste.
Inhalation Move to fresh air.[1][3][5]If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Waste Management

Scientific Rationale: Carbamates are organic nitrogen compounds. While some hydrolyze, incineration is the only method to guarantee complete destruction of the pharmacophore.

  • Liquid Waste: Collect in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

    • Labeling: Clearly list "Benzyl 2-hydroxypropylcarbamate" to prevent commingling with incompatible oxidizers.

  • Solid Waste: Pipettes, gloves, and weighing boats must go into "Hazardous Solid Waste" for incineration. Do not use regular trash.[6]

  • Aqueous Waste: If an aqueous workup is performed, the aqueous layer should be treated as hazardous until tested, as carbamates may have partial water solubility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025).[7] Benzyl N-(3-hydroxypropyl)carbamate (Compound Summary for Analogous Structures). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-hydroxypropylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-hydroxypropylcarbamate
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